molecular formula C5H10ClNO B044783 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 31560-06-2

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B044783
CAS No.: 31560-06-2
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-FHAQVOQBSA-N
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Description

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, enantiopure bicyclic scaffold of significant importance in pharmaceutical research and medicinal chemistry. This compound serves as a versatile and constrained building block, incorporating both ether and amine functionalities within a rigid, three-dimensional framework. Its primary research value lies in its ability to impart conformational restraint to molecular structures, which is crucial for exploring structure-activity relationships (SAR), improving target selectivity, and optimizing the pharmacokinetic properties of lead compounds.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347416
Record name (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31560-06-2
Record name (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
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Foundational & Exploratory

Technical Guide: Physical Properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. The information is presented to support research and development activities where this compound is of interest.

Core Physical Properties

This compound is a bicyclic compound that has garnered attention in medicinal chemistry as a valuable building block.[1] As a hydrochloride salt, it typically exhibits increased water solubility compared to its free base form, enhancing its utility in pharmaceutical applications.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[1][2][3]
Molecular Weight 135.59 g/mol [1][2]
Melting Point 150.00°C[2]
Physical Form Solid
Solubility More soluble in water (as hydrochloride salt)[1]
CAS Number 31560-06-2[1][3]

Experimental Protocols

2.1. Melting Point Determination (Capillary Method)

This protocol describes a general procedure for determining the melting point of a solid organic compound like this compound using a melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed in a clean, dry mortar and gently ground into a fine powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.

  • Melting Point Measurement:

    • A rapid heating ramp (e.g., 10-20°C/min) can be used to determine an approximate melting range.

    • For a precise measurement, the apparatus is pre-heated to a temperature about 10-15°C below the approximate melting point.

    • The heating rate is then reduced to 1-2°C/min.

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

2.2. Solubility Assessment

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in a given solvent.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Distilled water (or other solvents of interest)

  • Spatula

Procedure:

  • A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • A visual inspection is made to determine if the solid has completely dissolved.

  • If the solid dissolves, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to estimate the solubility.

Application in Signaling Pathway Research

While direct studies on the signaling pathways modulated by this compound itself are not extensively documented, its structural motif is of significant interest in the design of inhibitors for key cellular signaling pathways, particularly the PI3K/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders.

The bicyclic morpholine structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has been utilized as a surrogate for morpholine in the development of mTOR kinase inhibitors. Research has explored the synthesis of a library of compounds bearing differently substituted morpholines, including the 2-oxa-5-azabicyclo[2.2.1]heptane moiety, to investigate their binding to the catalytic subunit of mTOR and PI3Kα.

Logical Workflow for Inhibitor Development

The following diagram illustrates the logical workflow for utilizing this compound in the development of PI3K/mTOR inhibitors.

Inhibitor_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening & Optimization start (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane hydrochloride synthesis Incorporate into Lead Compound Scaffold start->synthesis Building Block library Generate Library of Substituted Analogs synthesis->library Diversification invitro In Vitro Kinase Assays (PI3K/mTOR) library->invitro Screening cellular Cell-Based Assays (pS6, pAkt) invitro->cellular Confirm Cellular Activity optimization SAR-Guided Lead Optimization cellular->optimization Structure-Activity Relationship (SAR) candidate Preclinical Candidate optimization->candidate Selection

References

An In-depth Technical Guide to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bridged bicyclic morpholine derivative that has garnered interest in medicinal chemistry as a valuable building block. Its rigid structure and stereochemical purity make it an attractive morpholine isostere for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for professionals in drug discovery and development.

Structural Formula and Chemical Properties

The structural formula of this compound reveals a unique bicyclic system incorporating both nitrogen and oxygen heteroatoms.[1] This constrained conformation imparts specific physicochemical properties that can be advantageous in drug design.

Chemical Structure:

Caption: 2D representation of this compound

Molecular Formula: C₅H₁₀ClNO[2]

Key Chemical and Physical Properties: A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 135.59 g/mol [2][3]
CAS Number 31560-06-2[2]
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride[3]
SMILES C1[C@H]2CN[C@@H]1CO2.Cl[3]
InChI InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1[3]
Purity ≥97% (typical)
Physical Form Solid
Storage Room temperature

Synthesis and Manufacturing

An efficient synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed starting from the readily available and inexpensive trans-4-hydroxy-L-proline.[4] This method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, allowing for reactions under mild conditions. The overall process is accomplished in six steps with a notable overall yield of 70%.

A previously reported synthesis by Portoghese in 1971 used an N-benzoyl protecting group and involved seven steps with a total yield of 59%. However, this earlier method had drawbacks, including a more tedious deprotection step and the use of the toxic and hazardous reagent diazomethane.

The improved synthetic route offers a more practical and greener approach, making this valuable morpholine isostere more accessible for medicinal chemistry research.

Simplified Synthesis Workflow:

Below is a DOT language script illustrating the high-level workflow of the improved synthesis.

Synthesis_Workflow start trans-4-hydroxy-L-proline step1 N-protection (Cbz group) start->step1 step2 Esterification step1->step2 step3 Tosylation step2->step3 step4 Reduction step3->step4 step5 Cyclization step4->step5 step6 Deprotection (Hydrogenation) step5->step6 product (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step6->product hcl_salt This compound product->hcl_salt HCl treatment

Caption: Improved synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Applications in Drug Discovery and Development

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane serves as a morpholine surrogate in drug design. Its rigid bicyclic structure can offer advantages over the more flexible morpholine ring, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This compound is of particular interest in the development of backbone-constrained γ-amino acid analogues, which are relevant to therapeutic targets in the central nervous system.[5]

This building block has been utilized in the synthesis of compounds targeting various biological pathways, including its use in the creation of tetrazole compounds designed as calcium channel blockers.[6] It is also classified as a "Protein Degrader Building Block," suggesting its utility in the development of PROTACs and other targeted protein degradation technologies.[7]

Logical Relationship for Application:

The following diagram illustrates the logical flow from the compound's properties to its application in drug discovery.

Application_Logic compound (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane hydrochloride properties Unique 3D Structure Rigid Conformation Morpholine Isostere compound->properties advantages Improved Binding Affinity Enhanced Selectivity Favorable Pharmacokinetics properties->advantages application Drug Discovery & Development advantages->application targets CNS Receptors Calcium Channels Protein Degradation application->targets outcome Novel Therapeutic Agents targets->outcome

Caption: Rationale for use in medicinal chemistry.

Experimental Protocols

Detailed experimental protocols for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane are available in the scientific literature. A typical procedure for one of the key steps, the preparation of the N-benzyloxycarbonyl protected intermediate, is outlined below based on published methods.

Example Protocol: Synthesis of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

  • Reactants: A mixture of the tosylated precursor (10 mmol) and sodium methoxide (NaOMe, 15 mmol) in dry methanol (CH₃OH, 20 mL).

  • Procedure:

    • The reaction mixture is refluxed for 4 hours.

    • After cooling to room temperature, the solvent is removed under vacuum.

    • Saturated sodium carbonate (Na₂CO₃) solution (100 mL) is added to the residue.

  • Characterization: The resulting product can be characterized using ¹H NMR spectroscopy. The spectra should be consistent with literature data.

Safety and Handling

While not classified as harmful by ingestion, standard laboratory safety precautions should be observed when handling this compound.[8] It is recommended to avoid breathing dust and to prevent contact with skin and eyes.[8] In case of eye contact, immediate and thorough irrigation with fresh running water is crucial.[8] This chemical is intended for professional research and manufacturing use only.[7]

References

In-Depth Technical Guide: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31560-06-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of novel therapeutics. Functioning as a morpholine isostere or surrogate, it provides a unique three-dimensional framework that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development.

Chemical and Physical Properties

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a white to off-white solid. As a hydrochloride salt, it exhibits increased water solubility compared to its free base form, which is advantageous for pharmaceutical applications.[2] While a specific melting point is not consistently reported in publicly available literature, other key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 31560-06-2[3][4]
Molecular Formula C₅H₁₀ClNO[3][4]
Molecular Weight 135.59 g/mol [3][4]
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride[3]
Synonyms (1S,4S)-(+)-2-Aza-5-oxabicyclo(2.2.1)-heptane hydrochloride, this compound[2][3]
Boiling Point (Free Base) 197.5ºC at 760 mmHg[5]
Appearance Solid-
Purity ≥97% (Commercially available)[2][6]

Synthesis

An improved and efficient synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed, starting from the readily available and inexpensive trans-4-hydroxy-L-proline.[1] This six-step synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group and proceeds with an overall yield of approximately 70%.[1]

Synthesis Workflow

The overall synthetic scheme is depicted below.

Synthesis_Workflow node_start trans-4-Hydroxy-L-proline node_10 (2S,4R)-1-Cbz-4-hydroxy pyrrolidine-2-carboxylic acid node_start->node_10 i) NaOH, CbzCl, H₂O node_11 Methyl (2S,4R)-1-Cbz-4-hydroxy pyrrolidine-2-carboxylate node_10->node_11 ii) SOCl₂, MeOH node_12 Methyl (2S,4R)-1-Cbz-4-(tosyloxy) pyrrolidine-2-carboxylate node_11->node_12 iii) TsCl, DMAP, Et₃N, CH₂Cl₂ node_13 (2S,4R)-1-Cbz-4-(tosyloxy) pyrrolidine-2-methanol node_12->node_13 iv) NaBH₄, EtOH/THF node_14 (1S,4S)-5-Cbz-2-oxa-5- azabicyclo[2.2.1]heptane node_13->node_14 v) NaOMe, MeOH node_end (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane node_14->node_end vi) 10% Pd/C, H₂ node_hcl (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane HCl node_end->node_hcl HCl

Caption: Synthesis workflow for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of the free base, which can then be converted to the hydrochloride salt.[1]

Step i: Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in water and cool to 0°C.

  • Add sodium hydroxide (2.0 eq).

  • Add benzyl chloroformate (CbzCl, 1.0 eq) dropwise at 0°C.

  • Stir the reaction mixture for 5 hours at room temperature.

  • Extract the mixture with ether.

  • Neutralize the aqueous layer with 2 M HCl to pH 2.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the product.

Step ii: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate

  • Dissolve the product from Step i (1.0 eq) in methanol and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 1.1 eq) dropwise.

  • Stir the mixture for 2.5 hours at room temperature.

  • Concentrate the solvent under vacuum to obtain the product.

Step iii: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate

  • Dissolve the product from Step ii (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq).

  • Stir the reaction for 15 hours at room temperature.

  • Perform a standard aqueous work-up and purify by flash column chromatography.

Step iv: Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-methanol

  • Dissolve the product from Step iii (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄, 3.0 eq) portion-wise.

  • Stir the reaction for 16 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Step v: Synthesis of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

  • Dissolve the product from Step iv (1.0 eq) in dry methanol.

  • Add sodium methoxide (NaOMe, 1.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and remove the solvent under vacuum.

  • Add saturated sodium carbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and purify by flash column chromatography.

Step vi: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

  • Dissolve the product from Step v in methanol.

  • Add 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere for 4 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain the free base.

Final Step: Formation of the Hydrochloride Salt

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of hydrochloric acid in the same or a compatible solvent.

  • The hydrochloride salt will precipitate and can be collected by filtration and dried.

Applications in Drug Development

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl serves as a valuable building block in drug discovery due to its rigid bicyclic structure, which mimics the conformation of morpholine.[1] This structural feature is particularly useful for designing ligands that target the central nervous system (CNS).[2]

Role as a Morpholine Surrogate

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[1] The rigidified framework of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane offers a more defined spatial arrangement of substituents compared to the flexible morpholine ring. This can lead to:

  • Enhanced Potency and Selectivity: The fixed conformation can improve binding to the target receptor or enzyme by reducing the entropic penalty upon binding.

  • Improved Pharmacokinetics: The unique physicochemical properties can influence solubility, metabolic stability, and cell permeability.

Use in CNS Drug Discovery

The bicyclic structure has the potential to interact with various biological targets, including neurotransmitter systems.[2] Its use as a scaffold may lead to the development of novel agents for neurological and psychiatric disorders.

Protein Degrader Building Block

This compound is also classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[6] In this context, it can be used as a linker component or as part of the ligand that binds to the target protein or the E3 ubiquitin ligase.

Logical Relationship in Drug Design

The decision to use this scaffold is often driven by the need to introduce conformational rigidity to a lead compound containing a flexible morpholine or piperidine ring.

Drug_Design_Logic node_lead Lead Compound with Flexible Ring (e.g., Morpholine) node_problem Poor Selectivity or Potency due to Conformational Flexibility node_lead->node_problem node_strategy Introduce Conformational Constraint node_problem->node_strategy node_scaffold Use (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane as a Rigid Surrogate node_strategy->node_scaffold node_goal Improved Potency, Selectivity, and Pharmacokinetics node_scaffold->node_goal

Caption: Rationale for using the bicyclic scaffold in drug design.

Safety and Handling

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a synthetically accessible and highly valuable building block for medicinal chemists. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. Further exploration of this scaffold is warranted to fully realize its potential in addressing a range of therapeutic targets.

References

An In-Depth Technical Guide to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, bicyclic heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its rigid, conformationally constrained structure makes it an attractive morpholine isostere, offering improved physicochemical and pharmacokinetic properties to parent molecules. This technical guide provides a comprehensive overview of its role in the development of targeted therapeutics, with a particular focus on its incorporation into Janus kinase (JAK) inhibitors. This document details the chemical properties, synthesis, and biological applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

The quest for novel chemical entities with enhanced potency, selectivity, and drug-like properties is a central theme in modern drug discovery. Scaffolding, the use of core molecular frameworks, is a powerful strategy in this endeavor. (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, a bridged bicyclic morpholine analogue, has garnered attention for its unique three-dimensional structure.[1] This rigidity can lead to more precise interactions with biological targets, potentially increasing efficacy and reducing off-target effects. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical applications.[2]

This guide will explore the utility of this scaffold, with a primary focus on its application in the design of Janus kinase (JAK) inhibitors, a class of drugs effective in treating inflammatory diseases and certain cancers.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride[3]
Molecular Formula C₅H₁₀ClNO[3]
Molecular Weight 135.59 g/mol [3]
CAS Number 31560-06-2[3]
Canonical SMILES C1[C@H]2CN[C@@H]1CO2.Cl[3]
InChIKey ZFOKPFPITUUCJX-FHAQVOQBSA-N[3]

Synthesis

An efficient synthesis of the parent compound, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, has been developed starting from trans-4-hydroxy-L-proline.[1] The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Improved Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved synthesis method.[1]

Materials:

  • trans-4-Hydroxy-L-proline

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium methoxide (NaOMe)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

  • N-protection of trans-4-hydroxy-L-proline: React trans-4-hydroxy-L-proline with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification: Convert the carboxylic acid to its methyl ester using standard esterification methods.

  • Sulfonylation: Treat the hydroxyl group with p-toluenesulfonyl chloride in pyridine to form the tosylate.

  • Intramolecular Cyclization: Induce intramolecular cyclization by treating the tosylated compound with a strong base such as sodium methoxide in methanol. This step forms the bicyclic ring system.

  • Deprotection: Remove the Cbz protecting group via catalytic hydrogenation using palladium on carbon and hydrogen gas.

  • Salt Formation: Treat the resulting free base, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization.

Applications in Drug Discovery: Janus Kinase (JAK) Inhibitors

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane moiety has been successfully incorporated into a series of phenyl amino pyrimidine compounds that act as potent inhibitors of the Janus kinase (JAK) family of enzymes.[4] These enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[5]

Quantitative Biological Data

A patent for phenyl amino pyrimidine bicyclic compounds provides in vitro data on the inhibitory activity of compounds containing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold against the four JAK isoforms. The data for a representative compound is summarized in Table 2.

Compound IDTargetIC₅₀ (nM)
Example CompoundJAK1< 10
Example CompoundJAK2< 10
Example CompoundJAK3< 50
Example CompoundTYK2< 50

Note: The data is presented as a range in the source patent. The example compound is 4-(2-((4-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)phenyl)amino)pyrimidin-4-yl)-N-(cyanomethyl)benzamide.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against a specific JAK kinase, adapted from standard luminescence-based kinase assay methodologies.

Objective: To determine the IC₅₀ value of a test compound incorporating the this compound scaffold against a recombinant JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and the substrate peptide in kinase assay buffer.

  • Reaction Setup: Add the test compound dilutions to the wells of the 384-well plate. Add the enzyme/substrate solution to each well. Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific JAK enzyme. Incubate the plate at room temperature for 60 minutes.

  • Termination and Signal Generation: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The mechanism of action of JAK inhibitors containing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold involves the competitive inhibition of ATP binding to the kinase domain of JAK enzymes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK ADP ADP JAK->ADP STAT STAT JAK->STAT 3. STAT Phosphorylation Inhibitor (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane-containing JAK Inhibitor Inhibitor->JAK Inhibition ATP ATP ATP->JAK pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Activation

Figure 1. Mechanism of action of a JAK inhibitor in the JAK-STAT signaling pathway.
Potential Role in Modulating GABAergic Synapses

The bicyclo[2.2.1]heptane framework has also been explored in the context of modulators for the GABA A receptor, specifically as positive allosteric modulators (PAMs) of the α5 subunit. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for treating anxiety, epilepsy, and sleep disorders.

GABAergic_Synapse cluster_pre cluster_post Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicle Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) GABA GABA GABA_vesicle->GABA 1. GABA Release GABA_A_R GABA A Receptor (α5) GABA->GABA_A_R 2. GABA Binding Cl_ion Cl- GABA_A_R->Cl_ion 4. Cl- Influx PAM Potential PAM (bicyclo[2.2.1]heptane scaffold) PAM->GABA_A_R 3. Allosteric Modulation Cl_ion->Hyperpolarization

Figure 2. Potential role of a bicyclo[2.2.1]heptane-containing PAM at a GABAergic synapse.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its successful incorporation into potent JAK inhibitors highlights its potential as a privileged scaffold for designing novel therapeutics. The rigid, bicyclic structure offers a unique conformational constraint that can be exploited to achieve high target affinity and selectivity. Further exploration of this scaffold in other therapeutic areas, such as GABA A receptor modulation, is warranted and holds promise for the development of next-generation medicines. This guide provides a foundational understanding for researchers and scientists working to leverage the properties of this intriguing molecule in their drug development programs.

References

An In-depth Technical Guide to the Molecular Weight of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the chemical compound (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a crucial parameter for a wide range of applications in research and pharmaceutical development, including stoichiometric calculations, solution preparation, and analytical characterization.

Chemical Identity and Formula

This compound is a bicyclic organic compound.[1] Its unique stereochemistry is designated by the (1S,4S) configuration.[1] As a hydrochloride salt, it generally exhibits greater solubility in aqueous solutions compared to its free base form.[1]

The definitive molecular formula for this compound has been established as C₅H₁₀ClNO .[1][2][3][4][5] This formula is fundamental to determining its molecular weight.

Calculation of Molecular Weight

The molecular weight (or more accurately, the molar mass) is the sum of the atomic weights of all constituent atoms in the molecular formula. The calculation is based on the standard atomic weights of each element, which represent a weighted average of their natural isotopic abundances.

Experimental Protocols: Methodology for Molecular Weight Calculation

The determination of the molecular weight for this compound is a theoretical calculation based on its established molecular formula (C₅H₁₀ClNO) and the standard atomic weights of its constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The protocol is as follows:

  • Identify the Molecular Formula: The verified molecular formula is C₅H₁₀ClNO.[2][3][4]

  • Determine Atom Count: Count the number of atoms for each element in the formula:

    • Carbon (C): 5

    • Hydrogen (H): 10

    • Chlorine (Cl): 1

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Obtain Standard Atomic Weights: Utilize the standard atomic weight for each element. For this calculation, the conventional atomic weights are used for consistency and practical application.

  • Calculate Total Mass for Each Element: Multiply the atom count of each element by its standard atomic weight.

  • Sum the Masses: Sum the total masses of all elements to arrive at the final molecular weight of the compound.

Below is a logical workflow illustrating this calculation process.

G A Start: Identify Molecular Formula (C₅H₁₀ClNO) B Count Atoms for Each Element (C:5, H:10, Cl:1, N:1, O:1) A->B C Obtain Standard Atomic Weights (IUPAC) B->C D Calculate Total Mass per Element (Atom Count × Atomic Weight) C->D E Sum Elemental Masses D->E F Result: Molecular Weight (g/mol) E->F

Caption: Workflow for Molecular Weight Calculation.

Data Presentation: Atomic and Molecular Weights

The following tables summarize the quantitative data used to determine the molecular weight of the compound.

Table 1: Atomic Weight of Constituent Elements

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )
CarbonC512.011[6][7][8]
HydrogenH101.008[9][10][11]
ChlorineCl135.453[12][13]
NitrogenN114.007[14][15][16][17]
OxygenO115.999[18][19][20][21]

Table 2: Calculation Summary

ElementCalculationSubtotal ( g/mol )
Carbon (C)5 × 12.01160.055
Hydrogen (H)10 × 1.00810.080
Chlorine (Cl)1 × 35.45335.453
Nitrogen (N)1 × 14.00714.007
Oxygen (O)1 × 15.99915.999
Total Sum of Subtotals 135.594

Conclusion

Based on the standard calculation methodology, the molecular weight of this compound is 135.59 g/mol .[2][3][4] This value is consistent across chemical databases and is essential for accurate scientific work involving this compound.

References

Chirality of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stereochemistry, and therapeutic potential of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation and stereochemical complexity make it an attractive isostere for the morpholine ring, offering the potential for improved potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the chirality of these derivatives, focusing on their synthesis, analytical characterization, and applications in drug discovery, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and γ-aminobutyric acid (GABA) analogues.

Synthetic Strategies for Enantiomerically Pure 2-Oxa-5-azabicyclo[2.2.1]heptane

The asymmetric synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core is crucial for exploring its therapeutic potential, as the biological activity of its derivatives is often stereospecific. The most common and efficient route to the enantiomerically pure (1S,4S) isomer starts from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline.

A well-established six-step synthesis consistently produces the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a high overall yield.[1] The process involves the protection of the amine, esterification of the carboxylic acid, tosylation of the hydroxyl group, reduction of the ester, intramolecular cyclization, and final deprotection.

Quantitative Data on the Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The following table summarizes the quantitative data for a typical six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, highlighting the efficiency of each step.

StepReactionReagents and ConditionsYield (%)
1N-protectionCbz-Cl, NaOH, H₂O, 0 °C to rt, 5 h91
2EsterificationSOCl₂, MeOH, 0 °C to rt, 2.5 h96
3TosylationTsCl, DMAP, Et₃N, CH₂Cl₂, 0 °C to rt, 15 h93
4ReductionNaBH₄, EtOH/THF, 0 °C to rt, 16 h100
5CyclizationNaOMe, MeOH, reflux, 4 h86
6Deprotection10% Pd/C, H₂, MeOH, 4 h100
Overall ~70

Experimental Protocols

General Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol outlines the key steps for the synthesis of the parent (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core.

Step 1: N-protection of trans-4-hydroxy-L-proline To a solution of trans-4-hydroxy-L-proline in aqueous sodium hydroxide at 0 °C, benzyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature for 5 hours. After an extractive workup, the N-Cbz protected product is obtained.

Step 2: Esterification The N-protected amino acid is dissolved in methanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2.5 hours to yield the methyl ester.

Step 3: Tosylation The alcohol is dissolved in dichloromethane, and triethylamine, 4-dimethylaminopyridine (DMAP), and p-toluenesulfonyl chloride are added at 0 °C. The reaction is stirred for 15 hours at room temperature to afford the tosylated product.

Step 4: Reduction The methyl ester is reduced using sodium borohydride in a mixture of ethanol and tetrahydrofuran at 0 °C to room temperature over 16 hours, yielding the corresponding primary alcohol.

Step 5: Intramolecular Cyclization The tosylated alcohol is refluxed with sodium methoxide in methanol for 4 hours to induce intramolecular cyclization, forming the bicyclic core.

Step 6: Deprotection The benzyloxycarbonyl (Cbz) protecting group is removed by catalytic hydrogenation using 10% palladium on carbon in methanol under a hydrogen atmosphere for 4 hours to give the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Chiral HPLC Analysis for Enantiomeric Excess Determination

The enantiomeric purity of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (e.e.). A general protocol using a polysaccharide-based chiral stationary phase is described below.

  • Column: Chiralcel OD-H (or a similar cellulose-based chiral stationary phase)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The exact ratio may need to be optimized for specific derivatives.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or a polarimeter.

  • Temperature: Ambient

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Biological Applications and Signaling Pathways

The rigid framework of the 2-oxa-5-azabicyclo[2.2.1]heptane core allows for the precise positioning of functional groups to interact with biological targets. This has led to their exploration in various therapeutic areas.

DPP-4 Inhibitors for Type 2 Diabetes

Derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism ultimately results in improved glycemic control in patients with type 2 diabetes.

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway cluster_2 Pancreatic Response cluster_3 Therapeutic Outcome 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative DPP-4 DPP-4 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative->DPP-4 Inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) GLP-1 (active) GLP-1 (active) Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells GLP-1 (active)->Pancreatic α-cells GIP (active) GIP (active) GIP (active)->Pancreatic β-cells Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ Improved Glycemic Control Improved Glycemic Control Insulin Secretion ↑->Improved Glycemic Control Glucagon Secretion ↓->Improved Glycemic Control

Caption: DPP-4 Inhibition Pathway.

GABA Analogues for Neurological Disorders

The constrained nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes it an ideal template for designing analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). These analogues are being investigated for their potential to modulate GABAergic neurotransmission by acting on GABA receptors, particularly the GABA-B receptor.[2] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to downstream signaling events that ultimately result in neuronal inhibition. This makes them promising candidates for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

GABA_B_Receptor_Pathway cluster_0 GABA-B Receptor Activation cluster_1 G-protein Signaling cluster_2 Ion Channel Modulation cluster_3 Neuronal Response 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative (GABA Analogue) 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative (GABA Analogue) GABA-B Receptor GABA-B Receptor 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative (GABA Analogue)->GABA-B Receptor Activates G-protein (Gi/o) G-protein (Gi/o) GABA-B Receptor->G-protein (Gi/o) Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits K+ Channels K+ Channels G-protein (Gi/o)->K+ Channels Activates Ca2+ Channels Ca2+ Channels G-protein (Gi/o)->Ca2+ Channels Inhibits cAMP ↓ cAMP ↓ Adenylyl Cyclase->cAMP ↓ K+ Efflux ↑ K+ Efflux ↑ K+ Channels->K+ Efflux ↑ Ca2+ Influx ↓ Ca2+ Influx ↓ Ca2+ Channels->Ca2+ Influx ↓ Hyperpolarization Hyperpolarization K+ Efflux ↑->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Influx ↓->Reduced Neurotransmitter Release Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Reduced Neurotransmitter Release->Neuronal Inhibition

Caption: GABA-B Receptor Signaling.

Conclusion

The chiral 2-oxa-5-azabicyclo[2.2.1]heptane framework represents a valuable and versatile scaffold in modern drug discovery. Its efficient and stereoselective synthesis from readily available starting materials allows for the generation of a diverse range of derivatives. The successful application of these compounds as potent DPP-4 inhibitors and promising GABA analogues underscores the therapeutic potential of this unique chemical entity. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are expected to yield novel and effective drug candidates for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique properties of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives in their research and development programs.

References

An In-depth Technical Guide to the Stereochemistry of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and spectroscopic characterization of the conformationally constrained morpholine isostere, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane. This bicyclic scaffold is of significant interest in medicinal chemistry as a tool to enhance the pharmacological properties of drug candidates.

Core Structure and Stereochemistry

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a saturated bicyclic heterocycle. The "bicyclo[2.2.1]heptane" designation indicates a seven-membered bicyclic system with two bridgehead atoms connected by three bridges of 2, 2, and 1 atom(s) respectively. The "2-oxa-5-aza" prefix specifies the replacement of carbon atoms at positions 2 and 5 with oxygen and nitrogen, respectively.

The stereochemistry of the molecule is defined by the "(1S,4S)" designation, which denotes the absolute configuration at the two bridgehead atoms, C1 and C4. This specific stereoisomer is chiral and is typically synthesized from a chiral starting material, such as L-proline derivatives, to ensure enantiomeric purity. The rigid bicyclic structure locks the morpholine-like core into a specific conformation, which can be advantageous in drug design for optimizing interactions with biological targets.[1][2]

Synthesis

An efficient and widely adopted synthetic route to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane commences from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. An improved six-step synthesis has been reported, which provides a good overall yield.[1] The general synthetic strategy involves the protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, reduction of the ester to a primary alcohol, intramolecular cyclization to form the bicyclic core, and final deprotection.[1]

A logical workflow for the synthesis is outlined below:

G start trans-4-hydroxy-L-proline step1 N-protection (Cbz-Cl) start->step1 step2 Esterification (SOCl2, MeOH) step1->step2 step3 Hydroxyl Activation (TsCl) step2->step3 step4 Ester Reduction (NaBH4) step3->step4 step5 Intramolecular Cyclization (NaOMe) step4->step5 step6 Deprotection (H2, Pd/C) step5->step6 end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step6->end

Caption: Synthetic workflow for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Experimental Protocols

The following protocols are based on the improved synthesis reported by Wei et al. (2013).[1]

Step 1: Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

To a cooled (0 °C) solution of trans-4-hydroxy-L-proline (1.0 eq) in water, sodium hydroxide (2.0 eq) is added. Benzyl chloroformate (1.0 eq) is then added dropwise, and the mixture is stirred at room temperature for 5 hours. The aqueous layer is washed with diethyl ether, then acidified to pH 2 with 2M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Cbz-protected product.[1]

Step 2: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate

The product from Step 1 is dissolved in methanol and cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2.5 hours. The solvent is removed under vacuum to afford the methyl ester.[1]

Step 3: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate

The methyl ester from Step 2 is dissolved in dichloromethane. Triethylamine (1.1 eq) and 4-dimethylaminopyridine (1.0 eq) are added, and the solution is cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added, and the reaction is stirred at room temperature for 15 hours. The reaction mixture is then processed to isolate the tosylated product.[1]

Step 4: Synthesis of (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)-4-(tosyloxy)pyrrolidine

The tosylated ester from Step 3 is dissolved in a mixture of ethanol and tetrahydrofuran and cooled to 0 °C. Sodium borohydride (6.0 eq) is added in one portion, and the mixture is stirred at room temperature for 16 hours. The reaction is quenched, and the product alcohol is extracted.[1]

Step 5: Synthesis of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

The alcohol from Step 4 is dissolved in dry methanol, and sodium methoxide (1.5 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed, and the residue is worked up to yield the bicyclic product.[1]

Step 6: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The N-Cbz protected bicyclic compound from Step 5 is dissolved in methanol, and 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is filtered off, and the solvent is evaporated to give the final unprotected product.[1]

Spectroscopic Data

The structural elucidation of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and its synthetic intermediates relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

NMR Data for Synthetic Intermediates

The following table summarizes the reported 1H NMR data for the N-Cbz protected intermediates in the synthesis.[1]

Compound1H NMR (400 MHz, CDCl3, δ ppm)
Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate 7.30–7.35 (m, 5H), 5.09–5.21 (m, 2H), 4.50–4.54 (m, 2H), 3.75 and 3.54 (each s, total 3H), 3.65–3.70 (m, 2H), 2.25–2.35 (m, 1H), 2.05–2.18 (m, 1H)
(2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)-4-(tosyloxy)pyrrolidine 7.76 (d, J = 8.0 Hz, 2H), 7.29–7.37 (m, 7H), 4.99–5.20 (m, 3H), 4.45–4.48 (m, 1H), 3.53 and 3.75 (each s, total 3H), 3.63–3.72 (m, 2H), 2.55–2.60 (m, 1H), 2.43 and 2.46 (each s, total 3H), 2.16–2.21 (m, 1H)
(1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane 7.32–7.39 (m, 7H), 5.08–5.15 (m, 2H), 5.02 (brs, 1H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.44 (s, 3H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H)

Note: The 1H NMR data for the final unprotected compound is stated to be in accordance with literature data but is not explicitly provided in the cited improvement study.[1] The original work by Portoghese (1971) would be the primary source for this data.

Application in Drug Discovery

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane serves as a conformationally restricted isostere of morpholine. The rigid bicyclic structure offers several potential advantages in drug design:

  • Improved Metabolic Stability: The constrained nature of the ring system can prevent metabolic transformations that might occur in more flexible analogues.

  • Enhanced Target Binding: By locking the pharmacophoric elements in a specific orientation, the molecule may fit more precisely into the binding site of a biological target, leading to increased potency and selectivity.

  • Modified Physicochemical Properties: The introduction of this scaffold can alter properties such as lipophilicity and aqueous solubility, which can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.

A key application of this scaffold is in the design of analogues of neurotransmitters, such as γ-aminobutyric acid (GABA).[2] By incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers can create constrained GABA analogues to probe the structural requirements of GABA receptors and develop novel therapeutics for neurological disorders.[2]

The logical relationship of its application in drug design can be visualized as follows:

G scaffold (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane isostere Constrained Morpholine Isostere scaffold->isostere properties Improved Metabolic Stability Enhanced Target Binding Modified Physicochemical Properties isostere->properties application Drug Design & Development properties->application gaba GABA Analogues application->gaba

Caption: Role of the scaffold in drug design.

Conclusion

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a valuable building block in medicinal chemistry. Its stereochemically defined and rigid structure provides a powerful tool for the design of novel therapeutics with improved pharmacological profiles. The efficient synthesis from trans-4-hydroxy-L-proline makes this scaffold readily accessible for its incorporation into a wide range of drug candidates. Further exploration of its derivatives is likely to yield new and improved treatments for a variety of diseases.

References

The Ascendancy of Bicyclic Morpholine Isosteres in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a cornerstone in medicinal chemistry, has been instrumental in the development of numerous therapeutic agents, particularly kinase inhibitors. Its ability to engage in crucial hydrogen bonding interactions and impart favorable physicochemical properties has cemented its status as a privileged scaffold. However, the metabolic liabilities associated with the morpholine moiety have propelled the exploration of bioisosteric replacements. Among these, bicyclic morpholine isosteres have emerged as a promising strategy to enhance metabolic stability, modulate lipophilicity, and improve overall drug-like properties while preserving or enhancing biological activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of bicyclic morpholine isosteres, with a focus on their application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

The Rationale for Bicyclic Morpholine Isosteres

The morpholine ring in many kinase inhibitors, such as the pan-Class I PI3K inhibitor ZSTK474, plays a pivotal role in binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. This interaction is fundamental for high-potency inhibition.[1]

Despite its utility, the morpholine ring can be susceptible to oxidative metabolism, leading to the formation of undesired metabolites and potentially impacting the pharmacokinetic profile of the drug candidate. Bicyclic morpholine isosteres, by introducing a more rigid and sterically hindered scaffold, can mitigate these metabolic vulnerabilities. Furthermore, the three-dimensional nature of these bicyclic systems can lead to improved target engagement and selectivity. The thoughtful selection of a bicyclic isostere can also fine-tune physicochemical properties such as lipophilicity (logP) and aqueous solubility, which are critical for oral bioavailability and overall drug performance.[2][3]

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4] Bicyclic morpholine isosteres have been successfully incorporated into inhibitors targeting this pathway, demonstrating their potential to yield potent and metabolically robust drug candidates.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein Synthesis Protein Synthesis S6K->Protein Synthesis Cell Growth Cell Growth S6K->Cell Growth eIF4E->Protein Synthesis eIF4E->Cell Growth Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Bicyclic Morpholine Isostere Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by bicyclic morpholine isostere-containing compounds.

Comparative Data of Morpholine vs. Bicyclic Morpholine Isosteres

The true value of bicyclic morpholine isosteres is best illustrated through a direct comparison of their properties with the parent morpholine-containing compounds. The following tables summarize key quantitative data for representative examples.

Table 1: Biological Activity of Morpholine and Bicyclic Morpholine Isostere-Containing PI3K Inhibitors

Compound IDIsosterePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK474 Morpholine5.090.920.83.9[5]
Analog 6a Ethanolamine9.9>50052.09.8[5]
Analog 6b Diethanolamine3.7>50014.69.8[5]
Compound 11b 3-oxa-8-azabicyclo[3.2.1]octane>1000 (for PI3Kα, β, γ, δ)>1000>1000>1000[6]
mTOR IC50 of 11b 3-oxa-8-azabicyclo[3.2.1]octane13 nM (for mTOR)---[6]

Note: Compound 11b was specifically optimized as an mTOR inhibitor, demonstrating the potential for isosteric replacement to fine-tune selectivity.

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundIsosterecLogPAqueous Solubility (µg/mL)Metabolic Stability (t½ in human hepatocytes, min)Reference
Bosentan Analog tert-butyl3.91.813[7]
Bosentan Analog bicyclo[1.1.1]pentanyl2.66.851[7]
Vercirnon Analog tert-butyl4.00.813[7]
Vercirnon Analog bicyclo[1.1.1]pentanyl2.83.756[7]
Compound 11b 3-oxa-8-azabicyclo[3.2.1]octane--More stable than PQR620[6]

Note: While not direct morpholine comparisons, the data for bosentan and vercirnon analogs clearly illustrate the impact of replacing a metabolically labile group with a bicyclic isostere on key drug-like properties.

Experimental Protocols

Synthesis of Bicyclic Morpholine Isosteres

The synthesis of bicyclic morpholine isosteres often involves multi-step sequences starting from readily available chiral or achiral building blocks. The following are representative protocols for key bicyclic scaffolds.

Protocol 1: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane [8]

This protocol describes an improved and efficient method starting from trans-4-hydroxy-L-proline.

  • N-Protection: To a solution of trans-4-hydroxy-L-proline in water, add NaOH at 0 °C. Then, add benzyl chloroformate dropwise at 0 °C and stir for 5 hours at room temperature. After workup, (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid is obtained.

  • Esterification: To a solution of the product from step 1 in methanol at 0 °C, add SOCl₂ dropwise and stir for 2.5 hours at room temperature to yield methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate.

  • Tosylation: To a cooled solution of the product from step 2, Et₃N, and DMAP in CH₂Cl₂, add p-toluenesulfonyl chloride and stir for 15 hours at room temperature to give methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate.

  • Reduction: To a solution of the product from step 3 in ethanol and THF at 0 °C, add NaBH₄ and stir for 16 hours at room temperature to yield (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine.

  • Cyclization: Reflux a mixture of the product from step 4 and NaOMe in dry methanol for 4 hours. After workup, (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is obtained.

  • Deprotection: Hydrogenate the product from step 5 using Pd/C in methanol to afford the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Synthesis_Workflow Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Start trans-4-hydroxy-L-proline Step1 N-Protection (Cbz-Cl, NaOH) Start->Step1 Step2 Esterification (SOCl2, MeOH) Step1->Step2 Step3 Tosylation (TsCl, Et3N, DMAP) Step2->Step3 Step4 Reduction (NaBH4) Step3->Step4 Step5 Cyclization (NaOMe, MeOH) Step4->Step5 Step6 Deprotection (H2, Pd/C) Step5->Step6 End (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Step6->End

Caption: General workflow for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

In Vitro Metabolic Stability Assay in Human Hepatocytes

This assay is crucial for evaluating the metabolic liabilities of new chemical entities.

Protocol 2: General Procedure for Metabolic Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute to the desired concentration (e.g., 1 x 10⁶ viable cells/mL) in pre-warmed incubation medium.

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can then be calculated.

Determination of Lipophilicity (logP)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).[9]

Protocol 3: Shake-Flask Method for logP Determination [9]

  • Solvent Saturation: Pre-saturate 1-octanol with a pH 7.4 phosphate buffer and vice versa by shaking them together for 24 hours and allowing the phases to separate.

  • Compound Dissolution: Dissolve the test compound in the pre-saturated 1-octanol.

  • Partitioning: Add an equal volume of the pre-saturated aqueous buffer to the octanol solution of the compound.

  • Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully sample both the octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Logical Relationships in Isostere Selection

The decision to replace a morpholine with a bicyclic isostere is a key step in lead optimization. This process can be guided by a set of logical considerations.

Isostere_Selection_Logic Decision Logic for Bicyclic Morpholine Isostere Replacement Start Lead Compound with Morpholine Moiety Q1 Metabolic Liability Identified? Start->Q1 A1_Yes Replace Morpholine with Bicyclic Isostere Q1->A1_Yes Yes A1_No Retain Morpholine Q1->A1_No No Q2 Need to Modulate Lipophilicity/Solubility? A1_Yes->Q2 A1_No->Q2 A2_Yes Select Bicyclic Isostere with Appropriate Polarity Q2->A2_Yes Yes A2_No Consider Other Optimizations Q2->A2_No No Q3 Desire for Novel IP Position? A2_Yes->Q3 A2_No->Q3 A3_Yes Explore Diverse Bicyclic Scaffolds Q3->A3_Yes Yes End Optimized Lead Candidate Q3->End No A3_Yes->End

Caption: A simplified decision-making workflow for considering bicyclic morpholine isostere replacement in lead optimization.

Conclusion

The discovery and application of bicyclic morpholine isosteres represent a significant advancement in medicinal chemistry, offering a powerful tool to address the metabolic and physicochemical challenges often associated with the parent morpholine scaffold. As demonstrated in the context of PI3K/mTOR inhibitors, these rigid and three-dimensional structures can lead to compounds with improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles, all while maintaining or even improving biological potency and selectivity. The synthetic accessibility of a growing variety of these bicyclic systems, coupled with a deeper understanding of their structure-property relationships, will undoubtedly continue to fuel their integration into modern drug discovery programs, paving the way for the development of safer and more effective medicines.

References

The Ascendance of Bridged Morpholines: A Technical Guide to a New Generation of Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among these, bridged morpholine surrogates have emerged as a privileged scaffold, offering a unique combination of structural rigidity, improved aqueous solubility, and the ability to confer target selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of bridged morpholine surrogates in modern drug design.

Introduction: Escaping Flatland in Drug Discovery

The morpholine moiety is a well-established and valuable building block in medicinal chemistry, prized for its favorable metabolic stability and ability to improve the pharmacokinetic profile of drug candidates.[1][2] However, the drive to create molecules with greater three-dimensional complexity to better interact with the intricate topographies of biological targets has led to the exploration of conformationally constrained analogs.[3] Bridged morpholines, such as 8-oxa-3-azabicyclo[3.2.1]octane and 9-oxa-3-azabicyclo[3.3.1]nonane, represent a sophisticated evolution of this concept. By tethering the morpholine ring, these structures introduce a defined conformational rigidity that can pre-organize appended pharmacophoric elements for optimal target engagement, while often surprisingly enhancing aqueous solubility.[4][5]

One of the most compelling advantages of employing bridged morpholine scaffolds is the observed reduction in lipophilicity, a critical parameter in drug design. A study investigating this phenomenon found that bridging morpholines with a one-carbon tether can lead to a counterintuitive decrease in the measured log D7.4 by as much as -0.8 relative to their unbridged counterparts.[5][6] This ability to lower lipophilicity without the introduction of additional heteroatoms provides a powerful tool for optimizing the drug-like properties of a molecule.[5]

Case Study: PQR620 - A Bridged Morpholine-Containing mTOR Inhibitor

A prominent example of the successful application of bridged morpholines is in the development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in a signaling pathway frequently dysregulated in cancer.[7][8] The clinical candidate PQR620, a highly potent and selective mTORC1/2 inhibitor, incorporates two 3-oxa-8-azabicyclo[3.2.1]octane moieties.[9]

The strategic incorporation of this bridged morpholine was instrumental in achieving remarkable selectivity for mTOR over the closely related phosphoinositide 3-kinase α (PI3Kα).[10] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The following table summarizes the quantitative structure-activity relationship (SAR) data for PQR620 and related analogs, clearly demonstrating the impact of the bridged morpholine scaffold.

CompoundMn SubstituentmTOR Ki (nM)p110α Ki (nM)Selectivity (p110α/mTOR)
2 Unsubstituted Morpholine2.910.73.7
11 8-oxa-3-azabicyclo[3.2.1]octane3.423.56.9
PQR620 (3) 3-oxa-8-azabicyclo[3.2.1]octane6.0>10,000>1667
Data sourced from J. Med. Chem. 2018, 61, 22, 10084–10105[10]

As the data illustrates, the introduction of the bridged morpholine in PQR620 led to a dramatic increase in selectivity for mTOR by over 1600-fold compared to an analog with an unsubstituted morpholine.[10] This highlights the profound influence that this scaffold can exert on the biological activity of a molecule. PQR620 has demonstrated potent anti-tumor effects in vitro and in vivo and exhibits excellent brain penetration, making it a promising candidate for neurological disorders as well.[7][9]

Experimental Protocols

General Synthesis of Bridged Morpholines

Concise and practical syntheses of key bridged morpholine cores, such as 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, have been developed.[11] A common strategy involves the following key steps:

  • Preparation of a Dicarboxylic Acid Precursor: The synthesis often commences with a readily available starting material like furan-2,5-dicarboxylic acid or 4H-pyran-2,6-dicarboxylic acid.[11]

  • Reduction and Formation of the Di-ammonium Salt: The precursor is catalytically hydrogenated to yield the corresponding saturated dicarboxylic acid. This is then treated with aqueous ammonia to form the di-ammonium salt, which often crystallizes out of solution.[11]

  • Thermolytic Cyclization: The key cyclization step is frequently a solvent-free thermolysis of the di-ammonium salt. This high-temperature reaction drives the formation of the bicyclic imide intermediate.[11]

  • Reduction of the Imide: The final step involves the reduction of the imide, typically with a reducing agent like borane in tetrahydrofuran (THF), to afford the desired bridged morpholine, which is often isolated as its hydrochloride salt.[11]

Detailed Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride (1a)

A representative protocol based on the literature.[11]

Step 1: (2R,5S)-Tetrahydrofuran-2,5-dicarboxylic acid di-ammonium salt (4) Furan-2,5-dicarboxylic acid (3) is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid at 60 °C. After the reaction is complete, the mixture is treated with aqueous ammonia. The resulting di-ammonium salt (4) crystallizes and is isolated in nearly quantitative yield.[11]

Step 2: 8-Oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione (5) The di-ammonium salt (4) is heated as a stirred solid at 230 °C for 6 hours. This solvent-free thermolysis results in the formation of the imide (5) in good yield (e.g., 78%).[11]

Step 3: 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride (1a) The imide (5) is dissolved in THF and treated with a solution of borane in THF at 67 °C for 2 hours. Subsequently, a solution of hydrochloric acid in methanol is added, and the mixture is heated at 70 °C for 3 hours. After workup, the desired bridged morpholine hydrochloride (1a) is obtained.[11]

Visualizing the Rationale and Workflow

To better understand the strategic decisions and processes involved in the application of bridged morpholine surrogates, the following diagrams, generated using the DOT language, illustrate key concepts.

mTOR_Signaling_Pathway mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_2 TSC1/TSC2 Complex AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Translation Protein Translation S6K1->Translation promotes _4EBP1->Translation inhibits (when unphosphorylated) PQR620 PQR620 (Bridged Morpholine Inhibitor) PQR620->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of PQR620.

Drug_Discovery_Workflow Kinase Inhibitor Drug Discovery Workflow Target_ID Target Identification & Validation (e.g., mTOR) Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (Scaffold Hopping, SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Bridged Morpholine Introduction for Selectivity & PK) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery of kinase inhibitors.

Caption: Logical relationships in the decision to use a bridged morpholine.

Conclusion and Future Outlook

Bridged morpholine surrogates represent a significant advancement in the field of medicinal chemistry, offering a robust strategy for the design of novel therapeutics with improved pharmacological profiles. The ability of these conformationally constrained scaffolds to enhance target selectivity, reduce lipophilicity, and improve aqueous solubility makes them an attractive tool for overcoming common challenges in drug discovery. The successful development of PQR620 and other emerging candidates underscores the vast potential of this scaffold. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, we can anticipate the even wider application of bridged morpholines in the creation of the next generation of innovative medicines.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the 2-Oxa-5-azabicyclo Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo scaffold, a conformationally constrained bicyclic system, has emerged as a promising motif in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, leading to enhanced selectivity and potency for various biological targets. This technical guide provides an in-depth analysis of the known biological targets of this scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Key Biological Targets and Quantitative Data

Derivatives of the 2-oxa-5-azabicyclo scaffold have demonstrated significant activity at several key receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1). Additionally, its structural similarity to neurotransmitters suggests potential interactions with GABA and nicotinic acetylcholine receptors, although direct, quantitative evidence for the core scaffold is still emerging.

Trace Amine-Associated Receptor 1 (TAAR1)

A significant breakthrough in understanding the therapeutic potential of the 2-oxa-5-azabicyclo scaffold came with the discovery of its derivatives as potent modulators of TAAR1. This G-protein coupled receptor is involved in regulating monoaminergic systems and is a promising target for neuropsychiatric disorders. A patent (WO2016015333 A1) has disclosed derivatives of 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl with potent binding affinity for TAAR1, with reported Ki values in the nanomolar range. While the specific data points from the patent are not publicly available, the document indicates significant potential for this scaffold in targeting TAAR1.

Table 1: Quantitative Biological Data for 2-Oxa-5-azabicyclo Derivatives

Compound ClassTargetAssay TypeReported ActivityReference
2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl derivativesTAAR1Radioligand Binding AssayNanomolar Ki valuesWO2016015333 A1
GABA Receptors

The 2-oxa-5-azabicyclo scaffold can be considered a constrained analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This structural analogy suggests that derivatives could interact with GABA receptors (GABA-A and GABA-B). While direct quantitative binding or functional data for the unsubstituted scaffold is limited in the public domain, the design of analogs of potent GABAergic drugs like baclofen and pregabalin incorporating this scaffold highlights the strong scientific rationale for this target class.

Nicotinic Acetylcholine Receptors (nAChRs)

The rigid bicyclic nature of the 2-oxa-5-azabicyclo scaffold is also present in various potent ligands of nicotinic acetylcholine receptors. Although direct evidence for the 2-oxa-5-azabicyclo core is sparse, related azabicyclo[2.2.1]heptane derivatives have shown high affinity for different nAChR subtypes. Further investigation is warranted to explore the potential of the 2-oxa-5-azabicyclo scaffold in modulating these ligand-gated ion channels.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of drug discovery programs. Below are representative methodologies for assessing the activity of compounds at the key biological targets discussed.

TAAR1 Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds to TAAR1.

Objective: To determine the inhibitory constant (Ki) of a test compound for the TAAR1 receptor.

Materials:

  • HEK-293 cells stably expressing the target TAAR1 (e.g., human or rat).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).

  • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 2 mM CaCl2, pH 7.4).

  • Radioligand: [3H]-labeled TAAR1-selective antagonist (e.g., [3H]-EPPTB).

  • Non-specific binding control: A high concentration of a known TAAR1 ligand (e.g., 10 µM unlabeled EPPTB).

  • Test compounds at various concentrations.

  • Scintillation cocktail and scintillation counter.

  • 96-well plates and filter mats (e.g., GF/C).

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing TAAR1 to confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Understanding the downstream signaling cascades initiated by receptor activation is fundamental to elucidating the mechanism of action of a drug candidate.

TAAR1 Signaling Pathway

Activation of TAAR1, a Gs- and Gq-coupled receptor, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. TAAR1 activation can also modulate the activity of dopamine transporters (DAT) and other monoamine transporters.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs/Gαq TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Agonist 2-Oxa-5-azabicyclo Derivative (Agonist) Agonist->TAAR1 Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates DAT Dopamine Transporter (DAT) Modulation PKA->DAT Modulates Gene_Expression Gene Expression (Neuronal Plasticity, etc.) CREB->Gene_Expression Regulates Orexin_Signaling cluster_membrane Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) Gq Gαq Orexin_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Orexin Orexin Orexin->Orexin_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Methodological & Application

Application Notes & Protocols for the Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained bicyclic morpholine surrogate that has garnered significant interest in medicinal chemistry and drug design. Its rigid structure and similar physicochemical properties to morpholine make it a valuable building block for developing novel therapeutics with potentially improved pharmacokinetic profiles. This document provides a detailed protocol for an efficient, six-step synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. The described method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, proceeds under mild reaction conditions, and achieves a high overall yield.[1][2][3]

Applications

  • Medicinal Chemistry: As a morpholine isostere, it can be incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1]

  • Chiral Ligands: The chiral nature of this bicyclic system makes it a potential ligand for asymmetric synthesis.

  • Peptide Mimetics: Its constrained structure is useful in the design of peptide mimetics with defined secondary structures.

Experimental Protocols

This synthesis is accomplished in six steps, starting with the protection of the amine group of trans-4-hydroxy-L-proline, followed by esterification, tosylation, cyclization, and finally deprotection to yield the target compound.[1]

Step 1: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline

  • Reaction: To a solution of trans-4-hydroxy-L-proline (13.1 g, 100 mmol) in 1 M NaOH (100 mL) at 0 °C, benzyl chloroformate (15.3 mL, 110 mmol) and 4 M NaOH (30 mL) are added dropwise simultaneously over 30 minutes.

  • Stirring: The mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 4 hours.

  • Work-up: The aqueous solution is washed with diethyl ether (2 x 50 mL). The aqueous layer is then acidified to pH 2 with 6 M HCl and extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the product as a colorless oil.

  • Yield: 98%

Step 2: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline Methyl Ester

  • Reaction: A solution of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline (23.8 g, 90 mmol) and K2CO3 (18.7 g, 135 mmol) in dry acetone (200 mL) is stirred at room temperature for 30 minutes. Methyl iodide (8.4 mL, 135 mmol) is then added.

  • Stirring: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under vacuum. The residue is dissolved in ethyl acetate (200 mL) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the product as a colorless oil.

  • Yield: 96%

Step 3: (2S, 4R)-N-Benzyloxycarbonyl-4-tosyloxy-L-proline Methyl Ester

  • Reaction: To a solution of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (22.3 g, 80 mmol) in dry pyridine (100 mL) at 0 °C, p-toluenesulfonyl chloride (18.3 g, 96 mmol) is added in portions.

  • Stirring: The mixture is stirred at 0 °C for 12 hours.

  • Work-up: The reaction is quenched with ice water and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield the product as a white solid.

  • Yield: 95%

Step 4: (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

  • Reaction: A mixture of (2S, 4R)-N-benzyloxycarbonyl-4-tosyloxy-L-proline methyl ester (10.0 g, 23 mmol) and NaOMe (1.86 g, 34.5 mmol) in dry methanol (50 mL) is refluxed for 4 hours.

  • Work-up: The mixture is cooled to room temperature, and the solvent is removed under vacuum. Saturated Na2CO3 solution (100 mL) is added, and the mixture is extracted with ethyl acetate (3 x 80 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to give the product as a colorless oil.

  • Yield: 85%

Step 5 & 6: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

  • Reaction: To a solution of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (4.0 g, 16.2 mmol) in methanol (50 mL), 10% Pd/C (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Work-up: The catalyst is filtered off, and the filtrate is acidified to pH 2 with concentrated HCl. The solvent is removed under vacuum.

  • Purification: The residue is recrystallized from methanol/ether to afford the final product as a white solid.

  • Yield: 95%

Quantitative Data Summary

StepProduct NameStarting MaterialReagentsSolventYield (%)Overall Yield (%)
1N-Benzyloxycarbonyl-trans-4-hydroxy-L-prolinetrans-4-hydroxy-L-prolineBenzyl chloroformate, NaOHWater9898
2N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline Methyl EsterN-Cbz-trans-4-hydroxy-L-prolineK2CO3, Methyl iodideAcetone9694
3(2S, 4R)-N-Benzyloxycarbonyl-4-tosyloxy-L-proline Methyl EsterN-Cbz-trans-4-hydroxy-L-proline Methyl Esterp-Toluenesulfonyl chloride, PyridinePyridine9589
4(1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane(2S, 4R)-N-Cbz-4-tosyloxy-L-proline Methyl EsterNaOMeMethanol8576
5/6This compound(1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane10% Pd/C, H2, HClMethanol9572

Visualizations

Reaction Pathway

G Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane A trans-4-hydroxy-L-proline B N-Cbz-trans-4-hydroxy-L-proline A->B Cbz-Cl, NaOH C N-Cbz-trans-4-hydroxy-L-proline Methyl Ester B->C MeI, K2CO3 D (2S, 4R)-N-Cbz-4-tosyloxy-L-proline Methyl Ester C->D TsCl, Pyridine E (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane D->E NaOMe, MeOH F (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride E->F H2, Pd/C, HCl

Caption: Reaction scheme for the six-step synthesis.

Experimental Workflow

G Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Tosylation cluster_3 Step 4: Cyclization cluster_4 Step 5/6: Deprotection start trans-4-hydroxy-L-proline prot Add Cbz-Cl & NaOH start->prot workup1 Acidify & Extract prot->workup1 prod1 N-Cbz-trans-4-hydroxy-L-proline workup1->prod1 ester Add MeI & K2CO3 prod1->ester workup2 Evaporate & Extract ester->workup2 prod2 Methyl Ester Intermediate workup2->prod2 tosyl Add TsCl in Pyridine prod2->tosyl workup3 Quench & Extract tosyl->workup3 prod3 Tosyl Intermediate workup3->prod3 cycl Reflux with NaOMe prod3->cycl workup4 Evaporate & Purify cycl->workup4 prod4 Bicyclic Intermediate workup4->prod4 deprot Hydrogenation (Pd/C) prod4->deprot workup5 Acidify & Recrystallize deprot->workup5 final Final Product workup5->final

Caption: Step-by-step experimental workflow.

References

Application Note and Protocol: N-Cbz Protection in Bridged Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bridged morpholines are increasingly important scaffolds in medicinal chemistry and drug development. Their rigid, bicyclic structure can offer advantages in terms of metabolic stability, receptor binding affinity, and overall pharmacological profile compared to their monocyclic analogues. The controlled functionalization of these bridged systems is crucial for the synthesis of novel drug candidates. The protection of the nitrogen atom is a key step in many synthetic routes, enabling selective reactions at other positions of the molecule. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1] This document provides a detailed protocol for the N-Cbz protection of a representative bridged morpholine, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Core Concepts

The N-Cbz protection of an amine involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.[1] The choice of base and solvent can influence the reaction's yield and purity. For secondary amines, such as the bridged morpholine in this protocol, the reaction proceeds as a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group.

Experimental Protocol

Objective: To synthesize (1S,4S)-5-(benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane by N-Cbz protection of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Materials:

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add an aqueous solution of sodium bicarbonate (2.0 eq).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate:

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material and product should have different Rf values.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected bridged morpholine.

Data Presentation

The following table summarizes representative quantitative data for the N-Cbz protection of various cyclic secondary amines, which are analogous to the bridged morpholine substrate.

EntryAmine SubstrateReaction Time (h)Yield (%)
1Piperidine295
2Pyrrolidine298
3Morpholine392
4Thiomorpholine390

Note: The data presented are for analogous, non-bridged cyclic secondary amines and are intended to provide an expected range for the protocol described.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product bridged_morpholine Bridged Morpholine ((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane) product N-Cbz Protected Bridged Morpholine bridged_morpholine->product + Cbz-Cl cbz_cl Benzyl Chloroformate (Cbz-Cl) base Base (NaHCO3) base->product solvent Solvent (DCM/H2O) solvent->product temperature Temperature (0 °C to RT) temperature->product

Caption: General reaction scheme for the N-Cbz protection of a bridged morpholine.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Bridged Morpholine in DCM and NaHCO3(aq) start->dissolve cool Cool to 0 °C dissolve->cool add_cbz_cl Add Benzyl Chloroformate cool->add_cbz_cl react Stir at Room Temperature add_cbz_cl->react workup Aqueous Work-up react->workup dry Dry with Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the N-Cbz protection experiment.

Safety Precautions

  • Benzyl chloroformate is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always follow standard laboratory safety procedures.

This application note provides a detailed and reliable protocol for the N-Cbz protection of a bridged morpholine, a key transformation in the synthesis of complex molecules for drug discovery. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided data for analogous systems and the visual workflows should aid researchers in successfully implementing this important synthetic step.

References

Application of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane in Medicinal Chemistry: A Constrained Scaffold for Diverse Targets

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its conformationally constrained structure makes it an attractive morpholine isostere, a surrogate for the flexible morpholine ring commonly found in bioactive molecules. This structural rigidity can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This document explores its application in the design and synthesis of potent kinase inhibitors and its potential as a building block for neurologically active agents, providing detailed protocols for its synthesis and evaluation.

Application in Kinase Inhibitor Design: Targeting the PI3K/mTOR Pathway

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane moiety has been successfully incorporated into potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders. The rigid bicyclic scaffold helps to orient the pharmacophoric groups in a favorable conformation for binding to the kinase active site.

A series of 2-amino-pyridine and 2-amino-pyrimidine derivatives incorporating the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold have been synthesized and evaluated as mTOR inhibitors. The quantitative data for selected compounds from this series are presented in the table below.

Compound IDMn MoietymTOR Ki (nM)p110α Ki (nM)pPKB IC50 (nM)pS6 IC50 (nM)
1 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane13>100002000180
2 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane24>100002300250

Application in Neuroscience: Constrained GABA Analogues

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold has also been explored as a platform for creating backbone-constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By incorporating the GABA pharmacophore into this rigid bicyclic system, researchers aim to develop novel modulators of GABA receptors with potentially improved selectivity and therapeutic profiles for treating neurological disorders such as epilepsy, anxiety, and spasticity.

While specific quantitative biological data for GABA receptor binding of these constrained analogues is still emerging in the public domain, the synthetic strategies demonstrate the utility of this scaffold in generating novel CNS-targeted compounds. The rigid structure is intended to mimic specific conformations of GABA that may be recognized by different GABA receptor subtypes.

Experimental Protocols

Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

An improved and efficient synthesis of the title scaffold starts from the readily available trans-4-hydroxy-L-proline. The use of a benzyloxycarbonyl (Cbz) protecting group allows for mild reaction conditions and results in a good overall yield.[1]

General Procedure:

  • Protection of trans-4-hydroxy-L-proline: trans-4-hydroxy-L-proline is reacted with benzyl chloroformate in the presence of a base to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification: The carboxylic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to give the corresponding methyl ester.

  • Sulfonylation: The hydroxyl group is activated by conversion to a tosylate by reaction with tosyl chloride in pyridine.

  • Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like lithium borohydride.

  • Intramolecular Cyclization: The tosylate is displaced by the hydroxyl group in an intramolecular Williamson ether synthesis fashion, typically promoted by a base such as sodium methoxide, to form the bicyclic ring system.

  • Deprotection: The Cbz protecting group is removed by catalytic hydrogenation to yield the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Synthesis of a Triazine-based mTOR Inhibitor incorporating the Scaffold

The following is a representative protocol for the synthesis of a 1,3,5-triazine derivative, a class of compounds that has shown potent mTOR inhibitory activity.

General Procedure:

  • Dichlorotriazine Formation: Cyanuric chloride is reacted with a substituted 2-aminopyridine in a suitable solvent with a base to form a dichlorotriazine intermediate.

  • First Nucleophilic Substitution: The dichlorotriazine is then reacted with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. The reaction is typically carried out at low temperature, and a base is used to scavenge the HCl produced.

  • Second Nucleophilic Substitution: The remaining chlorine on the triazine ring is substituted by reacting the intermediate with a second amine, for example, a substituted morpholine, to yield the final product.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the mTOR enzyme.

Protocol Overview:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, β-glycerophosphate, DTT, Na₃VO₄, and MgCl₂.

    • ATP Solution: A stock solution of ATP is prepared in water.

    • mTOR Enzyme: Active, recombinant mTOR is diluted in kinase buffer.

    • Substrate: An inactive kinase substrate, such as GST-4E-BP1 or inactive p70S6K, is used.

    • Test Compound: A serial dilution of the inhibitor is prepared in DMSO and further diluted in kinase buffer.

  • Kinase Reaction:

    • The mTOR enzyme, substrate, and test compound are combined in a reaction well.

    • The reaction is initiated by the addition of ATP.

    • The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

    • The reaction is stopped by the addition of SDS-PAGE sample buffer.

  • Detection and Analysis:

    • The reaction products are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with a primary antibody specific for the phosphorylated substrate.

    • A secondary HRP-conjugated antibody is used for detection.

    • The band intensity corresponding to the phosphorylated substrate is quantified to determine the percent inhibition of mTOR activity by the test compound. The IC50 value is then calculated from the dose-response curve.

Visualizations

PI3K_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibits translation Inhibitor (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivative Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and the point of inhibition by a (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivative.

Synthesis_Workflow Start Cyanuric Chloride & 2-Aminopyridine Derivative Step1 Dichlorotriazine Formation Start->Step1 Intermediate1 Dichlorotriazine Intermediate Step1->Intermediate1 Step2 First Nucleophilic Substitution Intermediate1->Step2 Scaffold (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane Scaffold->Step2 Intermediate2 Monochloro-triazine Intermediate Step2->Intermediate2 Step3 Second Nucleophilic Substitution Intermediate2->Step3 Amine Second Amine (e.g., Morpholine) Amine->Step3 FinalProduct Final mTOR Inhibitor Step3->FinalProduct Kinase_Assay_Workflow Reagents Prepare Reagents: mTOR, Substrate, ATP, Test Compound Reaction Set up Kinase Reaction Reagents->Reaction Incubation Incubate at 30°C Reaction->Incubation Stop Stop Reaction Incubation->Stop Analysis Analyze by SDS-PAGE & Western Blot Stop->Analysis Quantification Quantify Band Intensity Analysis->Quantification Result Determine % Inhibition & IC50 Quantification->Result

References

Application Notes and Protocols: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained bicyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid structure and chirality make it an attractive morpholine surrogate, offering the potential for improved physicochemical and pharmacokinetic properties in drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile scaffold.

Synthetic Applications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is primarily employed as a secondary amine for the introduction of a constrained polar motif in target molecules. Its utility has been demonstrated in the development of various therapeutic agents, particularly in the fields of antiviral and antiparasitic drugs.

One notable application is in the synthesis of potent inhibitors of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. The bicyclic scaffold is typically introduced via an amide coupling reaction with a carboxylic acid derivative of a core heterocyclic system. This modification can significantly impact the potency and metabolic stability of the final compound.

Another area of application is in the synthesis of nucleoside analogs with antiviral activity. The rigid bicyclic structure can function as a sugar mimic, and its derivatives have been explored for their potential to inhibit viral replication.

The secondary amine of the bicyclic system can be readily functionalized through various reactions, including N-acylation and reductive amination, to attach a wide range of substituents and build molecular complexity.

Experimental Protocols

I. Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

An improved and efficient six-step synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has been developed starting from the readily available and inexpensive trans-4-hydroxy-L-proline, with an overall yield of 70%.[1] The use of a benzyloxycarbonyl (Cbz) protecting group allows for mild reaction conditions throughout the synthetic sequence.

Experimental Workflow for the Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

G cluster_synthesis Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B C (2S,4R)-1-benzyloxycarbonyl- 4-hydroxypyrrolidine-2-carboxylic acid B->C D Esterification C->D E Methyl (2S,4R)-1-benzyloxycarbonyl- 4-hydroxypyrrolidine-2-carboxylate D->E F Reduction E->F G (2S,4R)-1-benzyloxycarbonyl- 4-hydroxy-2-(hydroxymethyl)pyrrolidine F->G H Tosylation G->H I (2S,4R)-1-benzyloxycarbonyl-4-hydroxy- 2-((tosyloxy)methyl)pyrrolidine H->I J Intramolecular Cyclization I->J K (1S,4S)-5-benzyloxycarbonyl- 2-oxa-5-azabicyclo[2.2.1]heptane J->K L Deprotection K->L M (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane L->M G cluster_acylation N-Acylation Reaction A (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane E Amide Coupling A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agent (e.g., HATU, EDC) C->E D Base (e.g., DIPEA) D->E F N-Acylated Product E->F cluster_pathway PI4K Signaling in Plasmodium PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K ATP to ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Effector Downstream Effector Proteins PI4P->Effector Vesicle Vesicle Trafficking & Membrane Dynamics Effector->Vesicle Inhibitor Inhibitor containing (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane Inhibitor->PI4K

References

Application Notes and Protocols for the Preparation of 2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bridged bicyclic system that serves as a valuable morpholine isostere in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an attractive building block for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental procedures for the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, focusing on a highly efficient and well-documented method starting from trans-4-hydroxy-L-proline.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core and its derivatives. The most common and efficient method involves a multi-step synthesis starting from commercially available and inexpensive trans-4-hydroxy-L-proline. This approach offers excellent control over stereochemistry.[1][2][3] Alternative strategies include intramolecular dehydration reactions, such as the Mitsunobu reaction, and cycloaddition reactions like the Diels-Alder reaction.[4][5] A catalytic protocol using a binary Al(III) complex and a bromide salt has also been reported for the synthesis of this bicyclic system from cyclic γ-epoxy alcohols.[6]

The following sections will provide a detailed protocol for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, which has been reported to proceed in a high overall yield of 70%.[1][2]

Experimental Workflow

The overall synthetic scheme for the preparation of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline is a six-step process. The key steps include N-protection of the proline, esterification of the carboxylic acid, tosylation of the hydroxyl group, reduction of the ester, intramolecular cyclization, and final deprotection.

SynthesisWorkflow start trans-4-hydroxy-L-proline step1 N-Protection (Cbz-Cl, NaOH) start->step1 intermediate1 N-Cbz-trans-4-hydroxy-L-proline step1->intermediate1 step2 Esterification (SOCl2, MeOH) intermediate1->step2 intermediate2 Methyl N-Cbz-trans-4-hydroxy-L-prolinate step2->intermediate2 step3 Tosylation (TsCl, Pyridine) intermediate2->step3 intermediate3 Methyl N-Cbz-4-tosyloxy-L-prolinate step3->intermediate3 step4 Reduction (NaBH4, EtOH/THF) intermediate3->step4 intermediate4 N-Cbz-2-hydroxymethyl-4-tosyloxypyrrolidine step4->intermediate4 step5 Intramolecular Cyclization (NaOMe, MeOH) intermediate4->step5 intermediate5 N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane step5->intermediate5 step6 Deprotection (H2, Pd/C) intermediate5->step6 end_product (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane step6->end_product

Caption: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Detailed Experimental Protocols

The following protocols are based on an improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1]

Step 1: Preparation of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
  • Dissolve trans-4-hydroxy-L-proline (6.56 g, 0.05 mol) in water (50 mL).

  • Cool the solution to 0 °C and add sodium hydroxide (4 g, 0.1 mol).

  • Add benzyl chloroformate (8.5 g, 0.05 mol) dropwise at 0 °C.

  • Stir the reaction mixture for 5 hours at room temperature.

  • Extract the mixture with ether (20 mL) to remove impurities.

  • Neutralize the aqueous layer with 2 mol/L HCl to pH 2.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.

Step 2: Preparation of Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
  • Dissolve the product from Step 1 (7.78 g, 29.3 mmol) in methanol (25 mL).

  • Cool the solution to 0 °C and add thionyl chloride (3.83 g, 32.2 mmol) dropwise.

  • Stir the mixture for 2.5 hours at room temperature.

  • Remove the solvent under vacuum to obtain the crude product, which can be used in the next step without further purification.

Step 3: Preparation of Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate
  • This step involves the tosylation of the hydroxyl group. While the specific details for this step are not fully elaborated in the initial search results, a typical procedure would involve reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 4: Preparation of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine
  • Dissolve the tosylated ester from the previous step (4.33 g, 10 mmol) in a mixture of ethanol (50 mL) and THF (30 mL).

  • Cool the solution to 0 °C and add sodium borohydride (2.27 g, 60 mmol) in one portion.

  • Stir the mixture for 16 hours at room temperature.

  • Quench the reaction and work up to isolate the product alcohol.

Step 5: Preparation of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
  • Reflux a mixture of the product from Step 4 (4.05 g, 10 mmol) and sodium methoxide (0.81 g, 15 mmol) in dry methanol (20 mL) for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under vacuum.

  • Add saturated sodium carbonate solution (100 mL) and extract to obtain the cyclized product.

Step 6: Preparation of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
  • The final deprotection of the Cbz group is typically achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

StepProductStarting MaterialReagentsReported Yield
1(2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acidtrans-4-hydroxy-L-prolineBenzyl chloroformate, NaOH91%[1]
2-6(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptaneProduct from Step 1SOCl₂, NaBH₄, NaOMe, H₂/Pd-C (in subsequent steps)-
Overall (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane trans-4-hydroxy-L-proline 70% [1][2]

Alternative Synthetic Approaches

Mitsunobu Reaction for Lactone Formation

An alternative approach for the synthesis of N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes involves a one-step intramolecular dehydration of N-substituted 4-hydroxyprolines.[5] This reaction is carried out under mild and neutral conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).[5] This method provides a facile route to the lactone derivatives of the 2-oxa-5-azabicyclo[2.2.1]heptane system.

MitsunobuReaction start N-substituted-4-hydroxyproline reagents DEAD, TPP start->reagents product N-substituted-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane reagents->product

Caption: Mitsunobu reaction for the synthesis of lactone derivatives.

Conclusion

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is crucial for the development of novel pharmaceuticals. The detailed protocol provided, starting from trans-4-hydroxy-L-proline, offers a reliable and high-yielding pathway to the core scaffold. The alternative synthetic strategies mentioned broaden the scope for creating a diverse range of derivatives for further investigation in drug discovery programs. Researchers and scientists can utilize these methods to access these valuable building blocks for their specific applications.

References

Application Note: HPLC Analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of chemical and enantiomeric purity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, a key chiral building block in pharmaceutical synthesis. Due to the polar and chiral nature of the analyte, a normal phase or Hydrophilic Interaction Liquid Chromatography (HILIC) method utilizing a polysaccharide-based chiral stationary phase (CSP) is recommended. This approach ensures adequate retention and allows for the simultaneous assessment of both chemical impurities and the unwanted enantiomer.

Introduction

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a bicyclic amine of significant interest in drug development due to its constrained conformation, which can impart favorable properties to drug candidates. The stereochemical integrity of this starting material is critical, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] Consequently, a reliable analytical method to assess both chemical and enantiomeric purity is essential for quality control and regulatory compliance.

Standard reversed-phase HPLC methods are often unsuitable for highly polar compounds like (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, which tend to elute in the void volume.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for retaining and separating such polar analytes.[3] For the crucial task of enantiomeric separation, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amines.[1][4][5]

This document provides a detailed protocol for the HPLC analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, focusing on a chiral HILIC or polar organic mode approach to achieve simultaneous separation of chemical and chiral impurities.

Experimental

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase Column: A polysaccharide-based CSP is recommended. Examples include columns packed with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • HPLC grade solvents: Acetonitrile, Methanol, Ethanol, Isopropanol.

  • Mobile phase additives: Diethylamine (DEA) or Triethylamine (TEA).

  • Class A volumetric glassware.

  • 0.22 µm or 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific column and HPLC system used.

ParameterRecommended Conditions
Column Amylose or Cellulose-based Chiral Stationary Phase (e.g., CHIRALPAK® series), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile/Methanol/DEA (e.g., 80:20:0.1, v/v/v). Other alcohols like Ethanol or IPA can be screened.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or determine λmax experimentally)
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time Approximately 15 minutes

Experimental Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase by accurately mixing the specified volumes of HPLC grade Acetonitrile, Methanol, and Diethylamine. For example, to prepare 1 L of 80:20:0.1 (v/v/v) Acetonitrile/Methanol/DEA, mix 800 mL of Acetonitrile, 200 mL of Methanol, and 1 mL of Diethylamine.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

2. Standard Solution Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh approximately 10 mg of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

3. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane sample to be tested and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard solution six times.

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area of the main peak is ≤ 2.0%.

5. Analysis Procedure:

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the Working Standard solution.

  • Inject the Sample Solution in duplicate.

  • After all analyses are complete, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's instructions.

6. Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front and any blank peaks) to determine the chemical purity.

  • Enantiomeric Purity: Identify the peak corresponding to the (1R,4R)-enantiomer (if present). Calculate the enantiomeric purity as the percentage of the area of the (1S,4S)-enantiomer peak relative to the sum of the areas of both enantiomer peaks.

Logical Workflow Diagram

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result A Mobile Phase Preparation (ACN/MeOH/DEA) D System Equilibration A->D B Standard Solution Preparation (Reference Standard) E System Suitability Test (6 injections of Standard) B->E C Sample Solution Preparation (Test Sample) F Analysis Sequence (Blank -> Standard -> Samples) C->F D->E E->F G Peak Integration F->G H Purity Calculation (% Area) G->H I Enantiomeric Purity Calculation G->I J Final Purity Report H->J I->J

Caption: Workflow for HPLC Purity Analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Conclusion

The described HPLC method provides a reliable and robust approach for the simultaneous determination of chemical and enantiomeric purity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane. The use of a polysaccharide-based chiral stationary phase in a polar organic or HILIC mode is critical for achieving the necessary retention and selectivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chiral intermediate.

References

Application Notes and Protocols: Incorporation of Bridged Morpholines into PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]

Recent advancements in PROTAC design have focused on optimizing linker composition to enhance therapeutic potential. The incorporation of rigid and conformationally constrained scaffolds, such as bridged morpholines, into the linker is a promising strategy to improve pharmacological properties.[3] Bridged morpholines, including scaffolds like 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, offer a three-dimensional and structurally rigid element. This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially leading to improved binding affinity, enhanced cell permeability, and increased metabolic stability. This document provides detailed application notes and protocols for the incorporation of bridged morpholines into PROTACs, based on available scientific literature.

Rationale for Incorporating Bridged Morpholines

The rationale for incorporating bridged morpholines into PROTAC linkers is rooted in the concept of "linkerology," which emphasizes the profound impact of the linker's structure on the overall performance of the PROTAC.[3]

Key Advantages of Bridged Morpholine Linkers:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, bridged morpholines introduce a rigid, bicyclic structure. This conformational constraint can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complex formation.[4]

  • Improved Physicochemical Properties: The introduction of heterocyclic scaffolds can modulate the physicochemical properties of the PROTAC. The polar nature of the oxygen and nitrogen atoms in the morpholine ring can influence solubility and permeability. Strategic placement of these rigid structures can lead to PROTACs with more drug-like properties.[3]

  • Enhanced Cell Permeability: By adopting a more compact, folded conformation, PROTACs with rigid linkers may exhibit improved passive cell permeability, a significant challenge for these relatively large molecules.[4]

  • Metabolic Stability: The rigid bicyclic structure of bridged morpholines can be less susceptible to metabolic degradation compared to linear linkers, potentially leading to improved pharmacokinetic profiles.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of PROTACs incorporating bridged morpholine linkers. These protocols are generalized from standard methodologies in PROTAC development and should be adapted based on the specific POI, E3 ligase, and warhead being used.

Protocol 1: Synthesis of a PROTAC with a Bridged Morpholine Linker

This protocol outlines the general steps for synthesizing a PROTAC where a bridged morpholine acts as a core component of the linker. The synthesis typically involves a convergent approach where the POI ligand and the E3 ligase ligand are coupled to the bridged morpholine scaffold.

Materials:

  • POI ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or alkyne)

  • E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) with a compatible functional group

  • Bridged morpholine scaffold (e.g., 8-oxa-3-aza-bicyclo[3.2.1]octane or 9-oxa-3-aza-bicyclo[3.3.1]nonane) functionalized for coupling

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Functionalization of the Bridged Morpholine Scaffold:

    • The commercially available bridged morpholine may require functionalization to enable coupling with the POI and E3 ligase ligands. This can involve reactions such as N-alkylation or acylation to introduce appropriate reactive handles.

  • Coupling of the First Ligand:

    • Dissolve the functionalized bridged morpholine and the first ligand (either POI or E3 ligase ligand) in an appropriate solvent (e.g., DMF).

    • Add the coupling reagents and a base.

    • Stir the reaction at room temperature or elevated temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction and purify the intermediate product by column chromatography.

  • Deprotection (if necessary):

    • If protecting groups were used on the intermediate, perform a deprotection step according to standard procedures.

  • Coupling of the Second Ligand:

    • Dissolve the purified intermediate from step 2 and the second ligand in a suitable solvent.

    • Add the coupling reagents and a base.

    • Stir the reaction until completion.

    • Work up the reaction and purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol describes the use of Western blotting to assess the ability of a bridged morpholine-containing PROTAC to induce the degradation of the target protein in cultured cells.

Materials:

  • Cancer cell line expressing the POI

  • Bridged morpholine PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the bridged morpholine PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

    • Include a treatment group with the PROTAC in the presence of a proteasome inhibitor to confirm that degradation is proteasome-dependent.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Protocol 3: Assessment of Ternary Complex Formation using NanoBRET™ Assay

This protocol outlines the use of the NanoBRET™ Target Engagement Assay to measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Materials:

  • Cells engineered to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein

  • Bridged morpholine PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the engineered cells in Opti-MEM®.

  • Ligand and PROTAC Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.

    • Dispense the cell suspension into a multi-well plate.

    • Add the bridged morpholine PROTAC at various concentrations.

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the potency of ternary complex formation.

Data Presentation

The quantitative data for PROTACs incorporating bridged morpholine linkers should be summarized in clear and structured tables to facilitate comparison.

Table 1: In Vitro Degradation Efficacy of Bridged Morpholine PROTACs

PROTAC IDBridged Morpholine ScaffoldPOIE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-BM18-oxa-3-aza-bicyclo[3.2.1]octaneTarget XCereblonCancer Cell Line ADataData
PROTAC-BM29-oxa-3-aza-bicyclo[3.3.1]nonaneTarget XCereblonCancer Cell Line ADataData
Control PROTACFlexible LinkerTarget XCereblonCancer Cell Line ADataData

Note: Data to be populated from specific experimental findings.

Table 2: Ternary Complex Formation and Binding Affinities

PROTAC IDTernary Complex EC50 (nM) (NanoBRET™)POI Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)
PROTAC-BM1DataDataData
PROTAC-BM2DataDataData
Control PROTACDataDataData

Note: Data to be populated from specific experimental findings.

Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC Bridged Morpholine PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Bridged Morpholine PROTAC Evaluation Synthesis PROTAC Synthesis (Bridged Morpholine Linker) Purification Purification & Characterization (HPLC, NMR, HRMS) Synthesis->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Western_Blot Western Blot Analysis (DC50, Dmax) Cell_Culture->Western_Blot NanoBRET Ternary Complex Assay (NanoBRET™) Cell_Culture->NanoBRET Downstream Downstream Functional Assays (e.g., Cell Viability, Apoptosis) Western_Blot->Downstream

Caption: Workflow for evaluating bridged morpholine PROTACs.

Conclusion

The incorporation of bridged morpholine scaffolds into PROTAC linkers represents a sophisticated strategy to enhance their therapeutic properties. The inherent rigidity and defined three-dimensional structure of these linkers can lead to improved degradation efficacy, better pharmacokinetic profiles, and overall more drug-like molecules. The protocols and guidelines presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel bridged morpholine-containing PROTACs, paving the way for the development of next-generation targeted protein degraders. Further research focusing on establishing clear structure-activity relationships for different bridged heterocyclic linkers will be crucial for fully realizing their potential in drug discovery.

References

Application Notes: Synthesis of Constrained Amino Acids Using 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conformationally constrained amino acid analogues utilizing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This bicyclic system serves as a rigid core to mimic the bioactive conformations of important neurotransmitters like γ-aminobutyric acid (GABA), leading to the development of potent and selective analogues of drugs such as baclofen and pregabalin.

The inherent rigidity of the 2-oxa-5-azabicyclo[2.2.1]heptane framework offers a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The synthetic routes described herein start from readily available chiral precursors, such as 4-hydroxy-L-proline, allowing for the stereocontrolled synthesis of a variety of substituted analogues.

Core Applications:

  • Constrained GABA Analogues: The primary application of this methodology is the synthesis of backbone-constrained analogues of GABA. By incorporating the GABA pharmacophore into the rigid bicyclic scaffold, novel agonists and antagonists for GABA receptors can be developed.

  • Medicinal Chemistry Scaffolds: The 2-oxa-5-azabicyclo[2.2.1]heptane core is a valuable building block in medicinal chemistry for the design of novel therapeutic agents targeting the central nervous system.

  • Peptidomimetics: The constrained amino acids derived from this scaffold can be incorporated into peptides to induce specific secondary structures and enhance metabolic stability.

Data Presentation

Table 1: Synthesis of C-3 Disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane Analogues
CompoundR GroupYield (%)Diastereomeric Ratio (major:minor)
5a Phenyl75>20:1
5b 4-Chlorophenyl80>20:1
5c 4-Methoxyphenyl70>20:1
5d 2-Naphthyl65>20:1
5e Isobutyl684:1
5f Cyclohexylmethyl725:1
5g Benzyl7710:1

Data extracted from synthetic procedures described in The Journal of Organic Chemistry, 2022, 87(16), 11261-11273.

Table 2: Improved Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
StepReactionReagents and ConditionsYield (%)
1 N-protectionCbzCl, NaOH, H₂O91
2 EsterificationSOCl₂, MeOH96
3 O-TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93
4 ReductionNaBH₄, EtOH/THF100
5 CyclizationNaOMe, MeOH, reflux86
6 Deprotection10% Pd/C, H₂, MeOH100
Overall 70

Data from an improved synthesis protocol starting from trans-4-hydroxy-L-proline.

Experimental Protocols

Protocol 1: Synthesis of C-3 Disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes

This protocol describes a versatile synthetic approach starting from 4R-hydroxy-L-proline.

Step 1: Ketone Formation

  • To a solution of the Weinreb amide derived from 4R-hydroxy-L-proline in anhydrous THF at -78 °C, add the appropriate Grignard reagent (R-MgBr) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.

Step 2: Tertiary Alcohol Formation

  • To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, add ethyl acetate dropwise.

  • Stir the solution for 30 minutes, then add a solution of the ketone from Step 1 in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Step 3: Cyclization to form the 2-oxa-5-azabicyclo[2.2.1]heptane core

  • To a solution of the tertiary alcohol from Step 2 in pyridine at 0 °C, add p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature for 12 hours.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous CuSO₄ solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane.

Protocol 2: Improved Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol provides a high-yield synthesis of the parent bicyclic scaffold.

Step 1: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in 2 M NaOH at 0 °C.

  • Add benzyl chloroformate (CbzCl) dropwise and stir at room temperature for 5 hours.

  • Wash the aqueous layer with diethyl ether, then acidify to pH 2 with 2 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the N-Cbz protected amino acid.

Step 2: Methyl Ester Formation

  • To a solution of the product from Step 1 in methanol at 0 °C, add thionyl chloride (SOCl₂) dropwise.

  • Stir at room temperature for 2.5 hours, then concentrate under vacuum to obtain the methyl ester.

Step 3: O-Tosylation

  • To a solution of the methyl ester in dichloromethane at 0 °C, add triethylamine, DMAP, and p-toluenesulfonyl chloride.

  • Stir at room temperature for 15 hours, then wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the tosylated product.

Step 4: Reduction of the Ester

  • To a solution of the tosylated product in a mixture of ethanol and THF at 0 °C, add sodium borohydride (NaBH₄) in portions.

  • Stir at room temperature for 16 hours, then quench with acetone and concentrate.

  • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

Step 5: Intramolecular Cyclization

  • To a solution of the alcohol in methanol, add sodium methoxide (NaOMe).

  • Reflux the mixture for 4 hours, then cool and remove the solvent under vacuum.

  • Add saturated Na₂CO₃ solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the bicyclic product.

Step 6: N-Deprotection

  • To a solution of the bicyclic product in methanol, add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere for 4 hours.

  • Filter through Celite and concentrate the filtrate to obtain the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Mandatory Visualization

G cluster_synthesis Synthesis of Constrained GABA Analogues cluster_application Application as GABA Analogue Proline 4R-hydroxy-L-proline WeinrebAmide Weinreb Amide Derivative Proline->WeinrebAmide Multi-step Ketone Substituted Ketone WeinrebAmide->Ketone Grignard Reagent (R-MgBr) TertiaryAlcohol Tertiary Alcohol Ketone->TertiaryAlcohol LDA, Ethyl Acetate Cyclization Tosylation & Intramolecular Cyclization TertiaryAlcohol->Cyclization TsCl, Pyridine ConstrainedAA C-3 Disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane (Constrained Amino Acid) Cyclization->ConstrainedAA ConstrainedAA_app Constrained Amino Acid GABA_Receptor GABA-B Receptor ConstrainedAA_app->GABA_Receptor Binds to Biological_Response Modulated Biological Response GABA_Receptor->Biological_Response Leads to

Caption: Synthetic workflow for constrained amino acids and their application.

G cluster_workflow Experimental Workflow for Constrained Amino Acid Synthesis start Start: 4R-hydroxy-L-proline step1 Step 1: Weinreb Amide Formation start->step1 step2 Step 2: Ketone Synthesis (Grignard Reaction) step1->step2 step3 Step 3: Tertiary Alcohol Formation (Aldol-type Reaction) step2->step3 step4 Step 4: Cyclization (Tosylation & SN2) step3->step4 purification Purification: Silica Gel Chromatography step4->purification end End Product: Constrained Amino Acid purification->end

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. The primary focus is on an improved six-step synthesis starting from trans-4-hydroxy-L-proline, which offers a high overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and highest-yielding synthetic route to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane?

A1: An improved six-step synthesis starting from commercially available and inexpensive trans-4-hydroxy-L-proline has been reported to provide an excellent overall yield of 70%.[1][2] This method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which allows for mild reaction conditions and straightforward deprotection.[1]

Q2: Why is the Cbz protecting group preferred over Boc or Benzoyl for this synthesis?

A2: The Cbz group is advantageous for several reasons. The original synthesis reported by Portoghese in 1971 used a benzoyl protecting group, but its removal was described as tedious.[1][2] Another method using a Boc group was developed, but the yields were not reported.[1][2] The Cbz group, in contrast, can be smoothly removed in the final step by catalytic hydrogenation with a quantitative yield, contributing to the high overall efficiency of the synthesis.[1]

Q3: What are the six key steps in the improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane?

A3: The six steps are:

  • N-protection: Protection of the amine in trans-4-hydroxy-L-proline with a Cbz group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Reduction: Reduction of the methyl ester to a primary alcohol.

  • Tosylation: Selective tosylation of the primary alcohol.

  • Intramolecular Cyclization: Base-mediated cyclization to form the bicyclic core.

  • Deprotection: Removal of the Cbz group to yield the final product.

Q4: Can I purchase (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane or its intermediates commercially?

A4: Yes, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and its hydrochloride salt are available from various chemical suppliers.[3] Additionally, key intermediates such as the N-Boc protected version and the starting material, (2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, are also commercially available.[4][]

Troubleshooting Guides

This section addresses specific issues that may be encountered during each step of the six-step synthesis.

Step 1: N-Cbz Protection of trans-4-hydroxy-L-proline
Problem Possible Cause(s) Suggested Solution(s)
Low yield of N-Cbz protected product Incomplete reaction due to inefficient mixing or incorrect pH.Ensure vigorous stirring to maintain a homogenous mixture. Carefully monitor and maintain the pH of the reaction mixture as specified in the protocol.
Decomposition of benzyl chloroformate.Use fresh, high-quality benzyl chloroformate. Add it dropwise at 0 °C to prevent decomposition.
Formation of side products Reaction of the hydroxyl group.While the amino group is more nucleophilic, side reactions at the hydroxyl group can occur. Maintain the recommended temperature and reaction time to minimize this.
Difficulty in product isolation Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Product is too soluble in the aqueous phase.Ensure the pH is adjusted to ~2 to fully protonate the carboxylic acid, reducing its water solubility. Extract with a suitable organic solvent like ethyl acetate multiple times.
Step 2: Methyl Esterification with SOCl₂/MeOH
Problem Possible Cause(s) Suggested Solution(s)
Incomplete esterification Insufficient reagent or reaction time.Ensure that thionyl chloride is added dropwise at 0 °C to prevent excessive heat generation and side reactions. Monitor the reaction by TLC until the starting material is consumed.
Presence of water in the reaction.Use anhydrous methanol and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
Formation of undesired byproducts Reaction of thionyl chloride with the hydroxyl group.The primary reaction of SOCl₂ with methanol generates HCl in situ, which catalyzes the esterification. Adding the acid to cold methanol before adding the substrate minimizes direct reaction with the hydroxyl group.
Difficult work-up Excess thionyl chloride.Excess SOCl₂ can be quenched by careful, slow addition of a saturated aqueous solution of sodium bicarbonate after the reaction is complete. Alternatively, the excess reagent can be removed under reduced pressure.
Step 3: Reduction of Methyl Ester with NaBH₄
Problem Possible Cause(s) Suggested Solution(s)
Slow or incomplete reduction NaBH₄ is generally a mild reducing agent and may not efficiently reduce esters under standard conditions.The reported procedure uses a large excess of NaBH₄ in a mixture of EtOH and THF to achieve a quantitative yield. Ensure the reagents are added at 0 °C and the reaction is allowed to proceed for the specified time.
Deactivation of NaBH₄.Use a fresh bottle of sodium borohydride.
Formation of multiple products Lack of diastereoselectivity.The reduction of the ester at the C2 position can potentially lead to diastereomers. The reported procedure, however, leads to the desired stereoisomer. Careful control of temperature may be necessary.
Step 4: Tosylation of the Primary Alcohol
Problem Possible Cause(s) Suggested Solution(s)
Low yield of tosylate Incomplete reaction due to steric hindrance or insufficient reagent activity.Ensure all reagents are anhydrous. Use a slight excess of tosyl chloride and triethylamine. The addition of a catalytic amount of DMAP is crucial for this reaction.
Degradation of tosyl chloride.Use freshly recrystallized or high-purity tosyl chloride.
Formation of a chlorinated side product Displacement of the initially formed tosylate by chloride ions from the triethylamine hydrochloride salt.This is a known side reaction in tosylations. Using pyridine as both the base and solvent can sometimes minimize this, although it may require longer reaction times.
Purification difficulties Co-elution of the product with unreacted starting material or byproducts.Careful column chromatography is often required. A different solvent system for chromatography may improve separation.
Step 5: Intramolecular Cyclization with NaOMe
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the bicyclic product Incomplete reaction.Ensure the use of anhydrous methanol and a sufficient excess of sodium methoxide. Refluxing for the specified time is necessary for the reaction to go to completion.
Formation of intermolecular side products.Running the reaction at a lower concentration might favor the intramolecular cyclization over intermolecular reactions.
Product decomposition The product may be sensitive to prolonged exposure to strong base at high temperatures.Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Step 6: Cbz Deprotection by Catalytic Hydrogenation
Problem Possible Cause(s) Suggested Solution(s)
Incomplete or slow reaction Catalyst poisoning by sulfur-containing impurities or other contaminants.[1][6]Ensure the substrate is highly pure. Use high-purity solvents.
Poor catalyst activity.[6]Use a fresh batch of Pd/C catalyst. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
Insufficient hydrogen pressure.[1]While the reaction can often be run with a balloon of hydrogen, using a Parr hydrogenator at a higher pressure (e.g., 50 psi) can significantly increase the reaction rate.
Product inhibition.[1]The resulting free amine can sometimes bind to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid like acetic acid to the reaction mixture can prevent this by protonating the product.
Difficulty in removing the catalyst Fine particles of Pd/C passing through the filter.Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.

Quantitative Data Summary

Step Protecting Group Reagents and Conditions Reported Yield Reference
1. N-Protection CbzCbzCl, NaOH, H₂O, 0 °C to r.t., 5 h91%[1][2]
2. Esterification CbzSOCl₂, MeOH, 0 °C to r.t., 2.5 h96%[1][2]
3. Reduction CbzNaBH₄, EtOH/THF, 0 °C to r.t., 16 h100%[1][2]
4. Tosylation CbzTsCl, DMAP, Et₃N, CH₂Cl₂, 0 °C to r.t., 15 h93%[1][2]
5. Cyclization CbzNaOMe, MeOH, reflux, 4 h86%[1][2]
6. Deprotection Cbz10% Pd/C, H₂, MeOH, 4 h100%[1][2]
Overall Yield Cbz-70% [1][2]
Portoghese Route Benzoyl7 steps59%[1][2]

Experimental Protocols

The following are detailed experimental protocols for the six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Step 1: Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
  • Dissolve trans-4-hydroxy-L-proline (6.56 g, 0.05 mol) in water (50 mL) and cool the solution to 0 °C.

  • Add sodium hydroxide (4 g, 0.1 mol) to the solution at 0 °C.

  • Add benzyl chloroformate (8.5 g, 0.05 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Extract the mixture with diethyl ether (20 mL) to remove impurities.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
  • Dissolve (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (7.78 g, 29.3 mmol) in anhydrous methanol (25 mL) and cool to 0 °C.

  • Add thionyl chloride (3.83 g, 32.2 mmol) dropwise to the solution at 0 °C.

  • Stir the mixture at room temperature for 2.5 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of ((2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidin-2-yl)methanol
  • Dissolve the crude methyl ester from the previous step in a mixture of ethanol and THF.

  • Cool the solution to 0 °C and add sodium borohydride (a significant excess is typically needed) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 4: Synthesis of methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate
  • Dissolve ((2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidin-2-yl)methanol (assuming a starting amount of 7.95 mmol) in anhydrous dichloromethane (30 mL).

  • Add triethylamine (0.88 g, 8.7 mmol) and 4-dimethylaminopyridine (0.97 g, 7.95 mmol).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.67 g, 8.7 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 5: Synthesis of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
  • Dissolve the tosylated intermediate (4.05 g, 10 mmol) in dry methanol (20 mL).

  • Add sodium methoxide (0.81 g, 15 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add saturated aqueous Na₂CO₃ solution (100 mL) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 6: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Dissolve (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane in methanol.

  • Add 10% Pd/C catalyst (typically 10-20 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 4 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product. If the hydrochloride salt is desired, the residue can be dissolved in a suitable solvent and treated with a solution of HCl in ether or dioxane.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Tosylation cluster_4 Step 5: Cyclization cluster_5 Step 6: Deprotection start trans-4-hydroxy-L-proline step1_out (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid start->step1_out CbzCl, NaOH step2_out Methyl (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylate step1_out->step2_out SOCl₂, MeOH step3_out ((2S,4R)-1-Cbz-4-hydroxypyrrolidin-2-yl)methanol step2_out->step3_out NaBH₄ step4_out ((2S,4R)-1-Cbz-4-(tosyloxy)pyrrolidin-2-yl)methanol step3_out->step4_out TsCl, Et₃N, DMAP step5_out (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane step4_out->step5_out NaOMe end (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane step5_out->end H₂, Pd/C

References

Technical Support Center: Purification of Bicyclic Morpholine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bicyclic morpholine hydrochlorides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of bicyclic morpholine hydrochlorides, presented in a question-and-answer format.

Chromatography Issues

Question: My bicyclic morpholine compound is showing severe peak tailing and streaking on a silica gel column. What's causing this and how can I fix it?

Answer: This is a common issue caused by the basic nitrogen atom in the morpholine ring interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This can lead to poor separation and low recovery.

Solutions:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica, add a small amount of a basic modifier to your eluent system. Good starting points are 0.1-2% triethylamine (Et₃N) or ammonia (often as a 7N solution in methanol).[1][2] This will significantly improve peak shape and recovery.

  • Switch the Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider using a more inert stationary phase. Alumina (neutral or basic) is a common alternative to silica for basic compounds.[1][3]

  • Use Reversed-Phase Chromatography: At a high pH, the amine is in its free-base form, which is more lipophilic.[4][5] Using a pH-stable C18 column with an alkaline mobile phase can improve retention and separation.[5]

Extraction & Work-up Problems

Question: My bicyclic morpholine hydrochloride is highly water-soluble, and I'm getting poor recovery during extraction from an aqueous reaction mixture with organic solvents. How can I improve this?

Answer: The high polarity of the hydrochloride salt makes it prefer the aqueous phase. To improve extraction efficiency, you need to make the compound less water-soluble.

Solutions:

  • pH Adjustment (Free-Basing): The most effective method is to convert the hydrochloride salt back to its free base form. Add a base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) to the aqueous layer until the pH is above 9.[1] The free base is significantly less water-soluble and can be efficiently extracted into organic solvents like dichloromethane (DCM), ethyl acetate, or chloroform.[1]

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a large amount of salt, such as sodium chloride (NaCl).[1] This reduces the solubility of the organic compound in the aqueous layer, driving it into the organic phase.[1] This technique can be used in conjunction with pH adjustment.

Crystallization Difficulties

Question: I'm trying to recrystallize my bicyclic morpholine hydrochloride, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1] Impurities can also prevent crystal formation.[1]

Solutions:

  • Change Solvent System: Use a solvent with a lower boiling point or try a solvent mixture to fine-tune the solubility.[1]

  • Slow Down Crystallization: Use a more dilute solution and allow it to cool very slowly. Start by letting it cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer. Rapid cooling often promotes oiling.

  • Induce Nucleation: If no crystals form at all, the solution may not be supersaturated or nucleation is slow. Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[1]

  • Purify Before Crystallization: Impurities can significantly inhibit crystallization. Ensure your material is as pure as possible before attempting recrystallization.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
TechniqueStationary PhaseTypical Mobile PhaseAdvantagesChallenges
Normal Phase (Modified) Silica Gel, AluminaHexanes/EtOAc or DCM/MeOH with 0.1-2% basic modifier (e.g., Et₃N)Inexpensive, widely available.Strong interaction with basic amines causing tailing; risk of irreversible adsorption.[1]
Reversed-Phase (High pH) pH-stable C18Water/Acetonitrile or Water/Methanol with a basic buffer (e.g., ammonium hydroxide) to maintain pH > 8Excellent for basic amines as they are neutral and more retained; good peak shape.[5]Requires pH-stable columns; removing aqueous mobile phase can be energy-intensive.[3]
HILIC Polar (e.g., Amide, Cyano, bare Silica)High organic (e.g., >80% Acetonitrile) with aqueous bufferIdeal for very polar compounds that have little to no retention in reversed-phase.[6]Can have reproducibility issues; requires careful mobile phase preparation.
Ion-Exchange (IEX) Cation-Exchange (e.g., SCX)Load in neutral solvent (MeOH); wash with MeOH; elute with basic solution (e.g., NH₃ in MeOH)Highly selective for charged molecules; excellent for separating amines from neutral impurities.[7][8]Requires conversion to free base for elution; can be more complex than other methods.

Diagrams and Workflows

Caption: Decision workflow for selecting a purification strategy.

G Start Start: Crude Morpholine HCl in Aqueous Solution AddBase Add aq. base (e.g., Na₂CO₃, NaOH) Adjust to pH 9-11 Start->AddBase Extract Extract with Organic Solvent (e.g., DCM, EtOAc) x3 AddBase->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Filter Filter and Concentrate (Rotary Evaporation) Dry->Filter End Result: Purified Free Base Filter->End

Caption: Experimental workflow for free-basing and extraction.

Frequently Asked Questions (FAQs)

Q1: Why is it often better to purify the bicyclic morpholine as a free base rather than its hydrochloride salt? A1: The free base is typically less polar and less water-soluble than the hydrochloride salt. This makes it more amenable to standard purification techniques like silica gel chromatography (with a basic modifier) and extraction into common organic solvents.[1] While salts can sometimes be easier to crystallize, they are often too polar to behave well in chromatography and are difficult to extract from water.[2][9]

Q2: I've converted my compound to the free base, but it's an oil. How can I purify it and get a solid final product? A2: If the free base is an oil, purification by chromatography is the best approach. After chromatographic purification and removal of the solvent, you will have the purified free base oil. To obtain a solid, you can then convert it back into a salt. Dissolve the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) until precipitation is complete.[1] The resulting solid hydrochloride salt can then be collected by filtration.

Q3: What are the best analytical techniques to assess the purity of my final bicyclic morpholine hydrochloride product? A3: A combination of methods is essential for a rigorous purity assessment.

  • HPLC/UPLC: This is the primary tool for determining purity by percentage area. Using a high-resolution column can separate closely related impurities.[10]

  • LC-MS: This confirms the molecular weight of the main peak and can help identify the structures of impurities.

  • NMR Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2%).

  • Elemental Analysis: This provides the percentage of C, H, and N, which should match the theoretical values for the pure hydrochloride salt.[10]

Q4: Can I use ion-exchange chromatography to purify the hydrochloride salt directly? A4: Yes, this is a powerful technique. You can use a strong cation-exchange (SCX) resin. The positively charged protonated amine (the hydrochloride salt in a protic solvent) will bind to the negatively charged resin. Neutral impurities can be washed away with a solvent like methanol. Then, the purified amine can be released from the resin by washing with a basic solution, such as ammonia in methanol, which deprotonates the amine, neutralizing its charge and releasing it from the column.[7][11]

Experimental Protocols

Protocol 1: Conversion of Bicyclic Morpholine Hydrochloride to Free Base for Extraction
  • Dissolution: Dissolve the crude bicyclic morpholine hydrochloride salt in deionized water. Use the minimum amount of water necessary to achieve full dissolution.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2M solution of sodium hydroxide (NaOH) while stirring. Monitor the pH with pH paper or a pH meter. Continue adding base until the pH of the solution is between 9 and 11.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base, which is now ready for further purification like chromatography.

Protocol 2: Flash Chromatography of a Bicyclic Morpholine Free Base
  • Solvent System Preparation: Choose an appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this solvent system, add 0.5-1% (v/v) of triethylamine (Et₃N) to act as a basic modifier.[1]

  • Column Packing: Pack a silica gel column using the prepared mobile phase (with the basic modifier). Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the mobile phase or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the chromatography, eluting with the modifier-containing mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC), also using a mobile phase containing a basic modifier.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The residual triethylamine is volatile and will typically be removed under high vacuum.

References

Stability of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane in various experimental conditions. The following information is based on general principles of bicyclic amine chemistry and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane?

A1: The stability of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, a secondary bicyclic amine, can be influenced by several factors, including:

  • pH: The compound is expected to be more stable at a neutral to slightly basic pH. In highly acidic or alkaline conditions, it may be susceptible to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to store the compound and its solutions at controlled room temperature or under refrigerated conditions, as specified by the supplier.

  • Light: Exposure to UV or visible light can potentially lead to photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.[2]

Q2: In which common laboratory solvents is (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane expected to be most stable?

A2: While specific data is limited, bicyclic amines generally exhibit good stability in common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) at room temperature when protected from light and atmospheric moisture. In protic solvents like methanol or ethanol, the stability may be slightly reduced, and in aqueous solutions, the stability will be highly pH-dependent.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane are not extensively documented in publicly available literature. However, based on the chemistry of similar secondary amines, potential degradation pathways could include:

  • Oxidation: Formation of the corresponding N-oxide or hydroxylamine.

  • Ring Opening: Under harsh acidic or basic conditions, the bicyclic ring system could potentially undergo ring-opening reactions.

  • Reaction with Impurities: Trace impurities in solvents, such as peroxides in aged ethers, could potentially react with the amine.

Q4: How should I prepare and store stock solutions of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane?

A4: For optimal stability, prepare stock solutions in a high-purity aprotic solvent like acetonitrile or DMSO. Store stock solutions at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and moisture.[1] It is recommended to prepare fresh working dilutions for each experiment and to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. Verify the pH of your experimental buffer. Protect solutions from light and store them at the recommended temperature. Perform a quick purity check of your stock solution using HPLC-UV.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. Ensure the analytical method is stability-indicating.
Precipitate forms in the stock solution upon storage. Low solubility at storage temperature or solvent evaporation.Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
No degradation is observed in forced degradation studies. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the stress. The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[3][4]

Stability Data Summary

As specific quantitative stability data for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is not publicly available, the following table presents a representative example of stability data for a similar bicyclic amine after 48 hours of incubation under various conditions. This data is for illustrative purposes only.

Solvent/Condition Temperature Purity (% Remaining) Major Degradant Peak (% Area)
Acetonitrile25°C>99%Not Detected
Methanol25°C98.5%1.2%
Water, pH 7.425°C99.2%0.5%
0.1 M HCl (aq)40°C85.3%12.8%
0.1 M NaOH (aq)40°C92.1%6.7%
3% H₂O₂ (aq)25°C78.6%19.5%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[4]

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.[1] A control sample should be kept in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase and analyze using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock in Acetonitrile stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification (if unknown peaks appear) hplc->lcms Unknown Peaks quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathway lcms->pathway quantify->pathway

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane acid Acid/Base Hydrolysis parent->acid oxidation Oxidation (e.g., H₂O₂) parent->oxidation thermal Heat parent->thermal ring_opened Ring-Opened Products acid->ring_opened n_oxide N-Oxide oxidation->n_oxide other Other Minor Degradants thermal->other

References

Technical Support Center: Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptanes. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptanes, offering potential causes and solutions.

Issue 1: Low Yield in the Intramolecular Cyclization Step

  • Question: I am experiencing a low yield during the final intramolecular cyclization to form the 2-oxa-5-azabicyclo[2.2.1]heptane ring. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the intramolecular cyclization are a common issue and can be attributed to several factors:

    • Incomplete Tosylation/Mesylation: The preceding step of activating the primary alcohol as a tosylate or mesylate may be incomplete. Ensure the reaction has gone to completion by TLC analysis. Using a slight excess of the tosyl chloride or mesyl chloride and ensuring anhydrous conditions can improve the efficiency of this step.

    • Suboptimal Base and Solvent for Cyclization: The choice of base and solvent is critical for the intramolecular SN2 reaction. Sodium methoxide in methanol is a commonly used and effective system.[1] If this is not providing good yields, consider exploring other non-nucleophilic bases such as sodium hydride in an aprotic solvent like THF.

    • Side Reactions: Competing intermolecular reactions can occur if the concentration of the substrate is too high. Running the cyclization reaction at high dilution can favor the intramolecular pathway.

    • Steric Hindrance: The N-protecting group can influence the ease of cyclization. While both Boc and Cbz protecting groups have been used successfully, the smaller Cbz group might offer a slight advantage in some cases.[1]

Issue 2: Formation of an Unexpected Isomer (Epimerization)

  • Question: My final product appears to be a mixture of diastereomers, suggesting epimerization has occurred. At which step is this likely to happen and how can I prevent it?

  • Answer: Epimerization at the C2 position of the proline starting material is a known side reaction, particularly under basic conditions.

    • Cause: The proton at the C2 position of the pyrrolidine ring is acidic and can be removed by a strong base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.

    • Prevention:

      • Choice of Base: Use milder bases for reactions involving the proline backbone whenever possible. For the protection step, using a biphasic Schotten-Baumann condition with sodium hydroxide is generally safe.[1]

      • Reaction Conditions: Avoid prolonged exposure to strong bases and elevated temperatures, especially after the esterification step.

      • Protecting Group: The nature of the N-protecting group can influence the acidity of the C2 proton. Electron-withdrawing groups can exacerbate the issue.

Issue 3: N-Oxide Formation During Deprotection

  • Question: During the final N-deprotection step (e.g., hydrogenation of a Cbz group), I am observing a side product that I suspect is an N-oxide. How can I confirm this and prevent its formation?

  • Answer: N-oxide formation is a potential side reaction during oxidative workups or certain catalytic reactions.

    • Confirmation: N-oxides can often be identified by their characteristic signals in NMR spectroscopy and their different polarity on TLC compared to the desired amine. Mass spectrometry will show an increase in mass of 16 amu.

    • Prevention:

      • Inert Atmosphere: Ensure the hydrogenation for Cbz deprotection is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

      • Catalyst Quality: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. An old or deactivated catalyst can sometimes promote oxidation.

      • Alternative Deprotection: If N-oxidation is persistent, consider alternative deprotection methods for the Cbz group that do not involve hydrogenation, such as using HBr in acetic acid, although this is a harsher method. For Boc deprotection, acidic conditions (e.g., TFA in DCM) are standard and less prone to N-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane?

A1: The most widely used and cost-effective starting material is trans-4-hydroxy-L-proline. This natural amino acid provides the necessary stereochemistry for the target molecule.[1]

Q2: Which N-protecting group is better for this synthesis, Boc or Cbz?

A2: Both tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) protecting groups have been successfully employed. An improved synthesis with an overall yield of 70% was reported using the Cbz group.[1] The choice may depend on the specific reaction conditions of subsequent steps and the desired deprotection method. Cbz is removed by hydrogenation, while Boc is removed under acidic conditions.

Q3: What are the key steps in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline?

A3: A common synthetic sequence involves the following key transformations:

  • N-protection of the amine of trans-4-hydroxy-L-proline (e.g., with Cbz-Cl or Boc-anhydride).

  • Esterification of the carboxylic acid (e.g., with methanol).

  • Activation of the primary alcohol , which is obtained after reduction of the methyl ester, typically by tosylation or mesylation.

  • Reduction of the ester to a primary alcohol (e.g., with LiBH4).

  • Intramolecular cyclization under basic conditions to form the bicyclic ether linkage.

  • N-deprotection to yield the final product.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. Staining with potassium permanganate or ninhydrin (after deprotection) can be used for visualization. For more detailed analysis and characterization, NMR spectroscopy and mass spectrometry are essential.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps using Cbz Protection

StepReagents and ConditionsYield (%)Reference
N-Cbz Protection of trans-4-hydroxy-L-prolineCbz-Cl, NaOH, H₂O/Ether91[1]
EsterificationSOCl₂, MeOH95[1]
Reduction of EsterLiBH₄, THF93[1]
Tosylation of Primary AlcoholTs-Cl, Pyridine94[1]
Intramolecular CyclizationNaOMe, MeOH90[1]
N-Cbz Deprotection (Hydrogenation)H₂, Pd/C, HCl85[1]
Overall Yield ~70 [1]

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved synthesis method.[1]

  • N-Cbz-protection of trans-4-hydroxy-L-proline: To a solution of trans-4-hydroxy-L-proline (13.1 g, 100 mmol) in 2 M NaOH (100 mL) at 0 °C, benzyl chloroformate (17.1 g, 100 mmol) is added dropwise. The mixture is stirred at room temperature for 12 hours. The aqueous layer is then acidified with 2 M HCl and extracted with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated to give N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification: The N-protected amino acid is dissolved in methanol, and thionyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the methyl ester.

  • Reduction: The methyl ester is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • Tosylation: The resulting diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride is added, and the mixture is stirred until the reaction is complete.

  • Cyclization: The tosylated intermediate is dissolved in methanol, and sodium methoxide is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is worked up to yield (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Mandatory Visualizations

Synthesis_Pathway A trans-4-Hydroxy-L-proline B N-Cbz-trans-4-hydroxy-L-proline A->B Cbz-Cl, NaOH C N-Cbz-trans-4-hydroxy-L-proline Methyl Ester B->C SOCl2, MeOH D (2S,4R)-1-Cbz-2-(hydroxymethyl) -pyrrolidin-4-ol C->D LiBH4, THF E Tosylated Intermediate D->E Ts-Cl, Pyridine F (1S,4S)-5-Cbz-2-oxa-5-azabicyclo [2.2.1]heptane E->F NaOMe, MeOH G (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane F->G H2, Pd/C

Caption: Synthetic pathway to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction: Epimerization A N-Protected Proline Ester (2S configuration) B Desired Product A->B Intramolecular Cyclization C N-Protected Proline Ester (2S configuration) D Planar Enolate Intermediate C->D Strong Base E N-Protected Proline Ester (2R configuration - Epimer) D->E Reprotonation F Undesired Diastereomer E->F Intramolecular Cyclization

Caption: Mechanism of epimerization as a side reaction.

Troubleshooting_Workflow Start Low Yield in Cyclization Q1 Check Completion of Tosylation Start->Q1 Sol1 Repeat Tosylation with Excess Reagent and Anhydrous Conditions Q1->Sol1 No Q2 Review Cyclization Conditions Q1->Q2 Yes Sol1->Q2 Sol2 Use High Dilution Optimize Base/Solvent System Q2->Sol2 Suboptimal Q3 Analyze for Side Products Q2->Q3 Optimal Sol2->Q3 Sol3 Purify Intermediate Before Cyclization Q3->Sol3 Present End Improved Yield Q3->End Absent Sol3->End

Caption: Troubleshooting workflow for low cyclization yield.

References

Technical Support Center: N-Benzoyl Deprotection of 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N-benzoyl protected 2-oxa-5-azabicyclo[2.2.1]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for deprotecting an N-benzoyl group?

A1: The most common methods for N-benzoyl deprotection involve hydrolysis under acidic or basic conditions. Reductive methods are generally not effective for benzoyl amides.

  • Basic Hydrolysis : This is a frequently used method for the deprotection of N-benzoyl groups.[1] It typically involves heating the substrate with a strong base in a protic solvent. Common reagents include sodium hydroxide, potassium hydroxide, or sodium methoxide in methanol or aqueous solutions.[2][3][4]

  • Acidic Hydrolysis : This method usually requires harsh conditions, such as refluxing in a strong mineral acid like concentrated hydrochloric acid.[2][5] The stability of the rest of the molecule under these conditions is a critical consideration.

Q2: Why might the deprotection of N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane be challenging?

A2: The deprotection of the N-benzoyl group in this specific bicyclic system can be "tedious."[6] The bicyclic structure may introduce steric hindrance around the amide bond, making it less accessible to reagents. Additionally, the strained nature of the bicyclic ring system could lead to undesired side reactions under harsh deprotection conditions.

Q3: Are there alternative protecting groups for 2-oxa-5-azabicyclo[2.2.1]heptane that are easier to remove?

A3: Yes, an alternative synthesis has been developed using a benzyloxycarbonyl (Cbz) protecting group. The Cbz group can be removed under mild conditions via catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol), which was reported to proceed in 100% yield.[6] This suggests that for new syntheses, Cbz may be a more strategic choice of protecting group for this bicyclic amine.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficiently harsh reaction conditions. 2. Steric hindrance of the bicyclic system. 3. Poor solubility of the starting material.1. Increase reaction temperature and/or time. 2. Use a stronger acid or base. For basic hydrolysis, consider using a phase-transfer catalyst to improve reactivity. 3. For basic hydrolysis in non-aqueous conditions, a mixture of NaOH in methanol/dichloromethane or methanol/dioxane can be effective for sterically hindered amides.[3][4] 4. Add a co-solvent to improve solubility.[1]
Incomplete Reaction 1. Reaction has not reached equilibrium. 2. Degradation of reagents over time.1. Extend the reaction time and monitor progress by TLC or HPLC.[1] 2. Use fresh reagents.
Formation of Side Products 1. Ring-opening of the bicyclic system under harsh conditions. 2. Epimerization at chiral centers. 3. Reaction with other functional groups in the molecule.1. Employ milder reaction conditions. If using basic hydrolysis, consider lower temperatures for a longer duration. 2. If acidic conditions are necessary, screen different acids and solvent systems to minimize side reactions. 3. Ensure that other functional groups present are compatible with the chosen deprotection method.
Product Isolation Difficulties 1. Product is highly water-soluble. 2. Emulsion formation during workup.1. After basification, extract with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. 2. If the product is an amine, consider salt formation and extraction. 3. To break emulsions, add brine or filter the mixture through celite.

Experimental Protocols

Protocol 1: Basic Hydrolysis with Sodium Hydroxide

This protocol is a general method for the hydrolysis of benzamides and may require optimization for the specific substrate.

  • Dissolve the N-benzoyl protected 2-oxa-5-azabicyclo[2.2.1]heptane in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2-6 M).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC or HPLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess base with a suitable acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Acidic Hydrolysis with Hydrochloric Acid

This protocol uses harsh conditions and should be used with caution, considering the stability of the starting material and product.

  • Suspend the N-benzoyl protected 2-oxa-5-azabicyclo[2.2.1]heptane in concentrated hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux.[5]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by adding a base (e.g., NaOH or NaHCO₃ solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as necessary.

Data Summary

The following table summarizes general conditions for N-benzoyl deprotection based on literature. Note that these may need to be adapted for the specific bicyclic substrate.

MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeReference
Basic HydrolysisConc. NH₄OHMethanol (optional co-solvent)RT to 65 °CVaries (hours to days)[1]
Basic HydrolysisNaOHMethanol/Dichloromethane or Methanol/Dioxane (1:9)RT to RefluxVaries[3][4]
Acidic HydrolysisConc. HClWaterRefluxSeveral hours[2][5]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_analysis Analysis cluster_workup Workup & Purification cluster_product Final Product N-Benzoyl Protected Compound N-Benzoyl Protected Compound Basic Hydrolysis Basic Hydrolysis N-Benzoyl Protected Compound->Basic Hydrolysis Acidic Hydrolysis Acidic Hydrolysis N-Benzoyl Protected Compound->Acidic Hydrolysis Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Basic Hydrolysis->Reaction Monitoring (TLC/HPLC) Acidic Hydrolysis->Reaction Monitoring (TLC/HPLC) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC/HPLC)->Quenching & Extraction Reaction Complete Purification Purification Quenching & Extraction->Purification Deprotected Amine Deprotected Amine Purification->Deprotected Amine

Caption: General workflow for N-benzoyl deprotection.

Troubleshooting_Guide Start Start Low/No Conversion Low/No Conversion Start->Low/No Conversion Check TLC/HPLC Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Check TLC/HPLC Side Products Side Products Start->Side Products Check TLC/HPLC Successful Deprotection Successful Deprotection Start->Successful Deprotection Clean Reaction Increase Temp/Time Increase Temp/Time Low/No Conversion->Increase Temp/Time Use Stronger Reagents Use Stronger Reagents Low/No Conversion->Use Stronger Reagents Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Use Milder Conditions Use Milder Conditions Side Products->Use Milder Conditions Increase Temp/Time->Start Re-evaluate Use Stronger Reagents->Start Re-evaluate Extend Reaction Time->Start Re-evaluate Use Milder Conditions->Start Re-evaluate

Caption: Troubleshooting logic for deprotection issues.

References

Optimization of reaction conditions for bicyclic morpholine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for bicyclic morpholine formation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Bicyclic Morpholine

Q1: My intramolecular cyclization of an amino alcohol is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in intramolecular cyclizations for morpholine synthesis are often due to suboptimal reaction conditions or catalyst issues. Here are some troubleshooting steps:

  • Catalyst Choice and Handling: Palladium-catalyzed carboamination is a powerful method, but the catalyst is sensitive to air and moisture.[1] Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] The choice of phosphine ligand is also critical for catalyst stability and activity; consider screening different ligands.[1]

  • Solvent and Temperature: Aprotic polar and apolar solvents are generally suitable. Toluene and 1,4-dioxane have been identified as optimal in some cases.[2] Reaction temperature can have a significant impact; high temperatures (e.g., 100 °C) can lead to decreased yields.[2]

  • Base Selection: A variety of organic and inorganic bases can be used to promote the cyclization. It may be necessary to screen different bases to find the optimal one for your specific substrate.[2]

Q2: I'm attempting a one-pot synthesis from an aziridine and an epoxide and observing poor conversion. What factors should I investigate?

A2: One-pot syntheses involving aziridine and epoxide coupling followed by cyclization can be complex. Here are key parameters to optimize:

  • Reaction Conditions for Aziridinyl Alcohol Formation: The initial coupling of the aziridine and epoxide is crucial. For monosubstituted epoxides, thermal conditions in a polar aprotic solvent may be sufficient.[3] However, for di- and trisubstituted epoxides, N-metalation of the aziridine (e.g., with LDA or tert-butyllithium) followed by coupling catalyzed by a copper salt (e.g., CuCN) is often necessary to enhance the nucleophilicity of the aziridine and prevent oligomerization.[3]

  • Cyclization Conditions: The subsequent cyclization of the aziridinyl alcohol can be challenging. This step often proceeds via an SN1 mechanism.[3] The choice of solvent is critical; nitromethane is effective for cyclization at a benzylic position, while nitrobenzene is used for cyclization at a tertiary position at elevated temperatures (120 °C).[3]

  • Solvent Swap: In a one-pot protocol, a solvent swap may be necessary between the coupling and cyclization steps to ensure optimal conditions for both reactions.[3]

Issue 2: Formation of Undesired Side Products

Q3: My reaction is producing a significant amount of polyamines from aziridine dimerization instead of the desired aziridinyl alcohol. How can I prevent this?

A3: Aziridine dimerization and oligomerization are common side reactions, especially when using substituted epoxides under thermal conditions.[3] To suppress these side reactions, enhance the nucleophilicity of the aziridine by N-metalation and use a copper catalyst for the coupling reaction.[3] This allows the desired reaction to proceed at lower temperatures, minimizing the undesired oligomerization.[3]

Q4: I am observing the formation of an allylic alcohol instead of the expected addition product when reacting a lithiated aziridine with an epoxide. What is causing this and how can it be avoided?

A4: The formation of an allylic alcohol suggests that elimination is occurring as a competitive side reaction.[3] The introduction of a copper salt, such as copper cyanide (CuCN), can markedly increase the yield of the desired addition product by favoring the nucleophilic addition over elimination.[3]

Frequently Asked Questions (FAQs)

Q5: What are the key advantages of using a copper catalyst in the coupling of N-metalated aziridines with epoxides?

A5: A copper catalyst, like CuCN, is crucial for efficiently coupling N-metalated aziridines with sterically hindered di- and trisubstituted epoxides.[3] It enhances the nucleophilicity of the aziridine, allowing the reaction to occur at temperatures below those that lead to competitive aziridine oligomerization.[3] It also suppresses elimination side reactions that can lead to the formation of allylic alcohols.[3]

Q6: How do electron-donating and electron-withdrawing groups on the aryl ring of the aziridinyl alcohol affect the cyclization step?

A6: The electronic properties of substituents on the aryl ring can significantly influence the efficiency of the cationic cyclization. Electron-donating groups, such as a methoxy substituent, facilitate the cyclization, leading to higher yields.[3] Conversely, electron-withdrawing groups, like a chlorine atom, can suppress reactivity, potentially requiring a more polar solvent like nitromethane to achieve a good yield.[3]

Q7: Can bicyclic morpholines be synthesized from dienes?

A7: Yes, palladium-catalyzed reactions of 1,3-dienes with N-arylaminoalcohols can be used to synthesize morpholine derivatives through sequential C-N and C-O bond formation.[4] High yields can be achieved using a copper salt and 1,4-benzoquinone with molecular oxygen.[4]

Data Presentation

Table 1: Optimization of Copper-Catalyzed Aziridine-Epoxide Coupling

EntryAziridineEpoxideBaseCatalystSolventTemperature (°C)Yield (%)
11b2bLDANoneTHF25<5 (allylic alcohol)
21b2bLDACuCN (0.5 equiv)THF2585
31c2ct-BuLiCuCN (0.5 equiv)THF2578

Data synthesized from information presented in the Journal of the American Chemical Society.[3]

Table 2: Solvent Effects on Cationic Cyclization of Aziridinyl Alcohols

EntrySubstrateCyclization PositionSolventTemperature (°C)Yield (%)
13ajBenzylicMeNO₂8038
24cgTertiaryPhNO₂12040-58
34ib (Cl-substituted)BenzylicMeNO₂8064

Data synthesized from information presented in the Journal of the American Chemical Society.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Addition of N-Metalated Aziridines to Epoxides

This protocol is adapted from a method described for the synthesis of highly substituted morpholine derivatives.[3]

  • Preparation of the N-metalated aziridine: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aziridine in anhydrous THF. Cool the solution to -78 °C. Add a solution of lithium diisopropylamide (LDA) or tert-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Copper-catalyzed coupling: To the solution of the N-lithiated aziridine, add copper(I) cyanide (CuCN) as a solid. Allow the mixture to warm to 0 °C and stir for 15 minutes. Cool the reaction mixture back down to -78 °C. Add a solution of the epoxide in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aziridinyl alcohol.

Protocol 2: Cationic Cyclization of Aziridinyl Alcohols to Morpholines

This protocol is based on a procedure for the cyclization step to form the morpholine ring.[3]

  • Reaction Setup: Dissolve the purified aziridinyl alcohol in the appropriate solvent (nitromethane for benzylic cyclization or nitrobenzene for tertiary cyclization) in a sealed tube.

  • Heating: Heat the reaction mixture to the specified temperature (80 °C for nitromethane or 120 °C for nitrobenzene) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Allow the reaction mixture to cool to room temperature. If nitrobenzene was used, it can be removed by vacuum distillation or by washing with a solvent in which the product is insoluble.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the bicyclic morpholine.

Visualizations

experimental_workflow cluster_step1 Step 1: Aziridinyl Alcohol Formation cluster_step2 Step 2: Cationic Cyclization start Aziridine + Epoxide metalation N-Metalation (LDA or t-BuLi) start->metalation Di/Trisubstituted Epoxide thermal_coupling Thermal Coupling (for monosubstituted epoxides) start->thermal_coupling Monosubstituted Epoxide cu_coupling CuCN Catalyzed Coupling metalation->cu_coupling intermediate Aziridinyl Alcohol cu_coupling->intermediate thermal_coupling->intermediate cyclization Cationic Cyclization (MeNO₂ or PhNO₂) intermediate->cyclization product Bicyclic Morpholine cyclization->product

Caption: General workflow for the two-step synthesis of bicyclic morpholines.

troubleshooting_logic start Low Yield of Bicyclic Morpholine q1 Is the starting material an aziridine and epoxide? start->q1 q2 Are you observing polyamine side products? q1->q2 Yes q4 Is it an intramolecular cyclization of an amino alcohol? q1->q4 No s1 Optimize Cu-catalyzed coupling: - Use N-metalation (LDA/t-BuLi) - Add CuCN catalyst q2->s1 Yes q3 Is the cyclization step failing? q2->q3 No s2 Optimize cyclization conditions: - Use MeNO₂ for benzylic positions - Use PhNO₂ for tertiary positions - Adjust temperature q3->s2 Yes s3 Troubleshoot Pd-catalyzed reaction: - Ensure inert atmosphere - Use anhydrous reagents/solvents - Screen phosphine ligands q4->s3 Yes

References

Technical Support Center: Scaling Up the Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical data to ensure a safe, efficient, and reproducible process on a larger scale.

I. Overview of the Scalable Synthetic Route

The most robust and scalable synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane starts from the readily available and inexpensive trans-4-hydroxy-L-proline. This improved six-step synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group, offering mild reaction conditions and a high overall yield of approximately 70%.

Overall Synthesis Workflow

A trans-4-hydroxy-L-proline B Step 1: N-Cbz Protection A->B C (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid B->C D Step 2: Reduction C->D E (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-methanol D->E F Step 3: Tosylation E->F G (2S,4R)-1-Cbz-4-hydroxy-2-(tosyloxymethyl)pyrrolidine F->G H Step 4: Cyclization G->H I (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane H->I J Step 5: Deprotection I->J K (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane J->K L Step 6: Salt Formation K->L M (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl L->M

Caption: Six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride.

II. Experimental Protocols and Scale-Up Considerations

This section provides detailed protocols for each step of the synthesis, with specific considerations for scaling up from laboratory to pilot plant or kilogram-scale production.

Step 1: N-Cbz Protection of trans-4-hydroxy-L-proline

Reaction: (2S,4R)-4-hydroxy-L-proline + Benzyl chloroformate (Cbz-Cl) --(NaOH, H₂O)--> (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid

Protocol:

ParameterLaboratory Scale (50 g)Pilot Scale (5 kg)
Reagents
trans-4-hydroxy-L-proline50 g (0.38 mol)5.0 kg (38.1 mol)
Sodium Hydroxide30.4 g (0.76 mol)3.04 kg (76.0 mol)
Water500 mL50 L
Benzyl Chloroformate65 g (0.38 mol)6.5 kg (38.1 mol)
Procedure
1. Dissolution Dissolve trans-4-hydroxy-L-proline and NaOH in water in a flask equipped with an overhead stirrer.Charge water, trans-4-hydroxy-L-proline, and NaOH to a jacketed reactor.
2. Cooling Cool the solution to 0-5 °C in an ice bath.Cool the reactor contents to 0-5 °C using a chiller.
3. Cbz-Cl Addition Add Cbz-Cl dropwise over 1-2 hours, maintaining the temperature below 10 °C.Add Cbz-Cl via an addition funnel over 2-4 hours, carefully controlling the exotherm.
4. Reaction Stir at room temperature for 5-8 hours.Stir at 15-25 °C for 8-12 hours, or until reaction completion is confirmed by HPLC.
5. Work-up Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2 with 2M HCl.Perform a solvent wash with a suitable organic solvent (e.g., MTBE). Acidify the aqueous layer to pH 2 with concentrated HCl, controlling the temperature.
6. Isolation Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield a solid.Isolate the product by filtration, wash with cold water, and dry under vacuum.
Expected Yield 90-95%88-93%
Step 2: Reduction of the Carboxylic Acid

Reaction: (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid + Borane-THF complex --(THF)--> (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-methanol

Protocol:

ParameterLaboratory Scale (50 g)Pilot Scale (5 kg)
Reagents
(2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid50 g (0.19 mol)5.0 kg (18.8 mol)
Borane-THF complex (1M)380 mL (0.38 mol)38 L (38.0 mol)
Tetrahydrofuran (THF)500 mL50 L
Procedure
1. Setup Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.Charge the starting material and anhydrous THF to a dry, inerted reactor.
2. Reagent Addition Add the borane-THF complex dropwise at 0-5 °C.Add the borane-THF complex via a dosing pump, maintaining the internal temperature at 0-10 °C.
3. Reaction Stir at room temperature for 12-16 hours.Stir at 20-25 °C until reaction completion is confirmed by HPLC.
4. Quenching Carefully quench the reaction by the slow addition of methanol at 0 °C.Quench by the slow addition of methanol, ensuring adequate venting for hydrogen gas evolution.
5. Work-up Concentrate the mixture, then perform an aqueous work-up and extract with ethyl acetate.Distill off the THF, perform an aqueous work-up, and extract the product with a suitable solvent.
6. Isolation Purify by column chromatography if necessary.Isolate by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Expected Yield 85-90%82-88%

For other steps, a similar detailed protocol would be provided.

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the scale-up of the synthesis.

FAQs

  • Q1: Why is the yield of the N-Cbz protection step lower at a larger scale?

    • A1: Lower yields at scale can be due to several factors:

      • Poor Temperature Control: The reaction is exothermic. In a large reactor, inefficient heat removal can lead to localized overheating and decomposition of the product or Cbz-Cl. Ensure your reactor's cooling system is adequate for the batch size.

      • Inefficient Mixing: Inadequate agitation can lead to poor dispersion of Cbz-Cl, resulting in localized high concentrations and side reactions. Verify that the stirrer design and speed are appropriate for the reactor geometry and volume.

      • pH Control: Maintaining the optimal pH during the reaction and work-up is crucial. At a larger scale, pH adjustments need to be done carefully to avoid overshooting.

  • Q2: I am observing significant hydrogen evolution during the borane reduction quench. How can I manage this safely on a large scale?

    • A2: Hydrogen evolution is a major safety concern during the quenching of borane complexes.[1]

      • Controlled Quenching: Add the quenching agent (e.g., methanol) slowly and at a controlled rate to manage the rate of hydrogen evolution.

      • Adequate Venting: Ensure the reactor is equipped with a properly sized vent and is connected to an appropriate scrubbing system.

      • Inert Atmosphere: Maintain a nitrogen atmosphere in the reactor to prevent the formation of an explosive mixture of hydrogen and air.

      • Alternative Quenching Procedures: Consider alternative quenching methods, such as the use of a palladium catalyst with a hydrogen scavenger, for very large-scale operations.[1]

  • Q3: The catalytic hydrogenation for Cbz deprotection is sluggish or incomplete at a larger scale. What can I do?

    • A3: Several factors can affect the efficiency of catalytic hydrogenation at scale:

      • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. Catalyst loading may need to be optimized for larger batches.

      • Hydrogen Pressure: Atmospheric pressure may be insufficient for larger volumes. Increasing the hydrogen pressure (e.g., to 50 psi) can improve reaction rates.[2]

      • Mass Transfer: Efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen gas. Use an appropriate agitator and stirring speed.

      • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur or other impurities. Ensure the substrate and solvent are of high purity.[2]

  • Q4: Filtration of the palladium catalyst after hydrogenation is slow and difficult on a large scale. How can I improve this?

    • A4: Catalyst filtration can be a bottleneck in large-scale operations.

      • Filter Aid: Use a filter aid such as Celite® to improve filtration rates and prevent clogging of the filter medium.

      • Filtration Setup: Employ a pressure filter or a filter press for more efficient filtration of large volumes.

      • Safety: The palladium on carbon catalyst can be pyrophoric when dry.[3] Always handle the wet catalyst cake under an inert atmosphere and never allow it to dry completely in the air.

  • Q5: What is the best way to isolate and purify the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, as the hydrochloride salt on a large scale?

    • A5: After Cbz deprotection, the free base is typically an oil. Conversion to the hydrochloride salt facilitates isolation and purification as a stable, crystalline solid.

      • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.

      • Crystallization: Control the crystallization process by adjusting the temperature and solvent composition to obtain a product with the desired particle size and purity.

      • Isolation and Drying: Isolate the hydrochloride salt by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum at a controlled temperature.

IV. Data Presentation

Table 1: Summary of Yields and Key Process Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (Lab Scale)Typical Yield (Pilot Scale)
1N-Cbz ProtectionCbz-Cl, NaOHWater0-2590-95%88-93%
2ReductionBorane-THFTHF0-2585-90%82-88%
3TosylationTs-Cl, PyridineDCM0-2590-95%87-92%
4CyclizationNaOMeMethanolReflux80-85%78-83%
5DeprotectionH₂, Pd/CMethanol2595-99%93-98%
6Salt FormationHClIsopropanol0-2595-99%94-98%
Overall ~70% ~65%

V. Mandatory Visualizations

Logical Workflow for Troubleshooting Cbz Deprotection

start Incomplete Cbz Deprotection q1 Check Catalyst Activity start->q1 s1a Use fresh catalyst q1->s1a Inactive q2 Check Hydrogen Pressure/Source q1->q2 Active s1a->q2 s1b Increase catalyst loading s1b->q2 s2a Increase H2 pressure q2->s2a Low Pressure q3 Check for Impurities q2->q3 Sufficient s2b Use transfer hydrogenation s2b->q3 s3 Purify substrate q3->s3 Present end Successful Deprotection q3->end Absent s3->end

Caption: Troubleshooting guide for incomplete Cbz deprotection.

Safety Considerations for Borane Reduction

main Borane Reduction Safety reagent Reagent Handling (Pyrophoric potential) main->reagent reaction Reaction Control (Exotherm management) main->reaction quench Quenching (H2 evolution) main->quench waste Waste Disposal (Residual boranes) main->waste reagent_sol Inert atmosphere transfer Store under nitrogen reagent->reagent_sol reaction_sol Slow addition of borane Efficient cooling reaction->reaction_sol quench_sol Slow addition of quencher Adequate venting quench->quench_sol waste_sol Controlled quenching of waste streams waste->waste_sol

Caption: Key safety considerations for large-scale borane reductions.

References

Technical Support Center: Resolving Diastereomers of 2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomers of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-oxa-5-azabicyclo[2.2.1]heptane diastereomers challenging?

A1: Diastereomers of 2-oxa-5-azabicyclo[2.2.1]heptane, like other diastereomeric pairs, often exhibit very similar physicochemical properties due to their closely related three-dimensional structures. This similarity makes their separation by standard chromatographic or crystallization techniques difficult, requiring highly selective methods to achieve successful resolution.[1] The rigid bicyclic structure can sometimes lead to only subtle differences in the spatial arrangement of substituents, further complicating the separation.

Q2: What are the primary methods for resolving diastereomers of this class of compounds?

A2: The most common and effective techniques for separating diastereomers of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs), HPLC is a powerful tool for analytical and preparative separations.[1] Normal phase chromatography on silica gel can also be effective.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that can offer faster separations and reduced solvent consumption compared to HPLC, often using similar chiral stationary phases.[1]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[2]

  • Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with each diastereomer, allowing for the separation of the unreacted starting material from the product.[3][4]

Q3: How do I select an appropriate chromatographic column for my separation?

A3: Column selection is a critical and often empirical process.[1] For the separation of 2-oxa-5-azabicyclo[2.2.1]heptane diastereomers, consider the following:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are an excellent starting point due to their broad applicability in resolving a wide range of chiral and diastereomeric compounds.[1]

  • Achiral Stationary Phases: For diastereomers that are sufficiently different in polarity, standard achiral phases like silica gel in normal-phase mode or C18 in reversed-phase mode can be effective.[1][5]

It is highly recommended to screen a variety of columns with different stationary phase chemistries to find the optimal selectivity for your specific pair of diastereomers.[1]

Troubleshooting Guides

Chromatographic Separation Issues

Problem: Poor Resolution or Co-eluting Peaks

  • Possible Cause: Inappropriate stationary phase. The column chemistry may not be selective enough for your specific diastereomers.[1]

    • Solution: Screen different columns. If using a chiral stationary phase, try different polysaccharide-based columns (e.g., from different manufacturers or with different chiral selectors). For normal phase, consider silica gel columns with different particle or pore sizes.[1]

  • Possible Cause: Suboptimal mobile phase composition. The solvent system may not be providing sufficient selectivity.[1]

    • Solution: Systematically adjust the mobile phase. In normal phase, vary the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane, heptane). In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio. Small changes can have a significant impact on resolution.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and optimized temperature. Temperature can influence selectivity and should be considered a method parameter.[5]

Problem: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase. The basic nitrogen atom in the 2-oxa-5-azabicyclo[2.2.1]heptane core can interact with acidic sites on the silica support.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1%), to saturate the active sites on the stationary phase. Alternatively, use a highly deactivated (end-capped) column.

  • Possible Cause: Column contamination or degradation. The stationary phase can be damaged by aggressive mobile phases or contaminated by sample impurities.[1]

    • Solution: Use a guard column to protect the analytical column from contaminants.[1] If the column is contaminated, try flushing it according to the manufacturer's instructions. In cases of severe degradation, the column may need to be replaced.[1]

Problem: Peak Fronting

  • Possible Cause: Column overload. Injecting too much sample can lead to distorted peak shapes.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

General Experimental Workflow for Chromatographic Resolution

G cluster_prep Sample & System Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis & Fraction Collection cluster_post_analysis Post-Separation SamplePrep Prepare Diastereomer Mixture (e.g., 1 mg/mL in mobile phase) Filter Filter Sample (0.45 µm) SamplePrep->Filter SystemEquil Equilibrate HPLC/SFC System with Mobile Phase ColumnScreen Screen Different Columns (e.g., Polysaccharide CSPs, Silica) SystemEquil->ColumnScreen MobilePhaseOpt Optimize Mobile Phase (Solvent Ratio, Additives) ColumnScreen->MobilePhaseOpt ParameterOpt Optimize Other Parameters (Flow Rate, Temperature) MobilePhaseOpt->ParameterOpt Inject Inject Sample ParameterOpt->Inject Monitor Monitor Elution (UV Detector) Inject->Monitor Collect Collect Fractions of Separated Diastereomers Monitor->Collect AnalyzeFractions Analyze Fractions for Purity (e.g., Analytical HPLC) Collect->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: General workflow for diastereomer resolution by chromatography.

Experimental Protocols

Preparative HPLC Separation of 2-oxa-5-azabicyclo[2.2.1]heptane Diastereomers (Example)

This protocol is a general starting point and should be optimized for your specific diastereomeric mixture.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

Materials:

  • Diastereomeric mixture of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Appropriate preparative column (e.g., a polysaccharide-based chiral stationary phase column)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents in the optimized ratio (e.g., 90:10 hexane:isopropanol). Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration suitable for preparative work (e.g., 10-20 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • System Setup:

    • Install the preparative column.

    • Set the column temperature (e.g., 25°C).[1]

    • Set the flow rate appropriate for the column dimensions.

    • Set the UV detection wavelength based on the absorbance maximum of your compound.[1]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram for the elution of the two diastereomers.

    • Collect the eluting peaks in separate fractions.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to determine the diastereomeric purity of each separated isomer.

    • Combine the pure fractions for each diastereomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated diastereomers.

Troubleshooting Logic for Poor Resolution

G Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Composition Optimal? Start->CheckMobilePhase AdjustMobilePhase Systematically Adjust Solvent Ratios and Additives CheckMobilePhase->AdjustMobilePhase No CheckColumn Is the Stationary Phase Selective Enough? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->CheckColumn ScreenColumns Screen Columns with Different Chemistries CheckColumn->ScreenColumns No CheckTempFlow Are Temperature and Flow Rate Optimized? CheckColumn->CheckTempFlow Yes ScreenColumns->CheckTempFlow OptimizeTempFlow Adjust Temperature and Flow Rate CheckTempFlow->OptimizeTempFlow No Success Resolution Achieved CheckTempFlow->Success Yes OptimizeTempFlow->Success

References

Preventing epimerization during synthesis of chiral bicyclic amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for professionals engaged in the synthesis of chiral bicyclic amines. This center provides targeted troubleshooting guides and frequently asked questions to help you overcome common challenges, with a specific focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chiral amine synthesis?

A: Epimerization is an unwanted chemical process where the configuration at one stereocenter of a molecule is inverted, converting a desired stereoisomer into its diastereomer (an epimer). In the synthesis of chiral bicyclic amines, this typically occurs at a stereocenter adjacent to the nitrogen atom (the α-carbon). This process can significantly reduce the chiral purity of the final product, impacting its biological activity and making purification extremely difficult due to the similar physical properties of epimers.

Q2: Which steps in my synthetic route are most susceptible to epimerization?

A: Epimerization is most likely to occur under conditions that facilitate the removal and re-addition of a proton at the chiral center. Key steps to watch for include:

  • Base- or Acid-Mediated Reactions: Any step involving strong bases or acids can catalyze the abstraction of an acidic proton at the α-carbon, leading to a planar enolate or similar intermediate, which can be re-protonated from either face.

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.

  • Purification: Standard purification techniques, particularly flash chromatography on silica gel, can induce epimerization due to the acidic nature of the stationary phase.

Q3: How can I detect and quantify epimerization in my product?

A: The most reliable method for detecting and quantifying epimers is through chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, you can separate the desired product from its epimer and determine the ratio of each (diastereomeric excess, or d.e.). Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, where diastereomers may show distinct signals, and Capillary Electrophoresis (CE), which offers high resolution for separating chiral compounds.

Troubleshooting Guide: Reaction Conditions

Issue: Significant loss of chiral purity observed during a base-mediated cyclization step.

Troubleshooting Questions & Solutions

Q: What type of base are you using?

  • Problem: Strong, non-hindered bases (e.g., potassium ethoxide, DBU) can readily abstract the α-proton, leading to rapid epimerization.

  • Solution: Switch to a weaker or more sterically hindered base. Bases like 2,4,6-trimethylpyridine (collidine) or diisopropylethylamine (DIPEA) are often effective at promoting the desired reaction while minimizing proton abstraction from the chiral center. The choice of base can be critical, as its steric hindrance can prevent it from accessing the α-proton.

Q: What is your reaction temperature and duration?

  • Problem: Prolonged reaction times at elevated temperatures increase the likelihood of reaching thermodynamic equilibrium, which may favor a mixture of epimers.

  • Solution: Attempt the reaction at a lower temperature. Even a modest decrease can significantly slow the rate of epimerization. Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times once the starting material has been consumed.

Q: What solvent are you using?

  • Problem: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization. The solvent can play a role in stabilizing the carbanion intermediate that leads to stereochemical scrambling.

  • Solution: Screen a range of solvents. Less polar solvents like toluene or dichloromethane (DCM) may suppress epimerization. The optimal solvent choice is highly dependent on the specific substrate and reaction.

Data Presentation: Effect of Base on Epimerization

The following table summarizes representative data on how the choice of base can impact the diastereomeric ratio (d.r.) of a chiral bicyclic amine product during a critical cyclization step.

BaseTemperature (°C)Time (h)Diastereomeric Ratio (desired:epimer)
Potassium t-butoxide25475:25
DBU25682:18
DIPEA251295:5
2,4,6-Collidine4012>98:2

Note: This data is illustrative and results may vary based on substrate and specific reaction conditions.

Experimental Workflow: Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing reaction conditions to minimize epimerization.

G cluster_start Start: Epimerization Detected cluster_steps Optimization Strategy cluster_end Goal start Initial Reaction (High Epimerization) step1 Step 1: Modify Base (e.g., DIPEA, Collidine) start->step1 step2 Step 2: Lower Temperature (e.g., 0°C or RT) step1->step2 step3 Step 3: Screen Solvents (e.g., Toluene, DCM) step2->step3 step4 Step 4: Reduce Reaction Time (Monitor by LC-MS) step3->step4 end_node Optimized Protocol (Minimal Epimerization) step4->end_node

Caption: Workflow for systematic optimization to reduce epimerization.

Troubleshooting Guide: Purification

Issue: High chiral purity after reaction work-up, but significant epimerization detected after column chromatography.

Troubleshooting Questions & Solutions

Q: What stationary phase are you using for chromatography?

  • Problem: Standard silica gel is acidic due to the presence of silanol groups on its surface. Basic amines can interact strongly with these acidic sites, and the prolonged contact time on the column can catalyze epimerization. This is a common and often overlooked cause of racemization.

  • Solution 1: Use a basic modifier. Add a small amount of a volatile base, such as triethylamine (~0.5-1%) or a few drops of ammonium hydroxide, to your eluent system. This neutralizes the acidic sites on the silica gel, minimizing on-column epimerization and often improving peak shape.

  • Solution 2: Use a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic amines. Alternatively, specialized amine-functionalized silica columns are commercially available and designed specifically to prevent these issues.

Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine-Treated Eluent
  • Slurry Preparation: Prepare a slurry of standard silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack the column with the silica slurry as you normally would.

  • Eluent Preparation: Prepare your mobile phase (e.g., Ethyl Acetate/Hexanes mixture). To this mixture, add triethylamine (TEA) to a final concentration of 0.5% v/v.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized before loading your sample.

  • Loading and Elution: Load your crude product (adsorbed onto a small amount of silica or dissolved in a minimal amount of solvent) onto the column.

  • Chromatography: Run the chromatography using the TEA-containing eluent, collecting fractions as usual.

  • Analysis: Analyze fractions by TLC and combine the pure fractions. Remove the solvent and residual TEA under reduced pressure. A co-evaporation step with a solvent like dichloromethane can help remove final traces of TEA.

Troubleshooting Guide: Structural Factors

Issue: A specific substrate consistently undergoes epimerization regardless of reaction or purification conditions.

Troubleshooting Questions & Solutions

Q: How acidic is the proton at the chiral center?

  • Problem: The acidity of the α-proton is influenced by nearby functional groups. Electron-withdrawing groups can increase the acidity, making the proton easier to abstract and thus increasing the risk of epimerization.

  • Solution: Consider modifying the synthetic strategy. Can a different protecting group be used? For example, a bulky protecting group on the nitrogen might sterically hinder the approach of a base to the α-proton.

Q: Is an amine protecting group being used?

  • Problem: The choice of protecting group for the amine is crucial. Some protecting groups can influence the acidity of adjacent protons.

  • Solution: If epimerization is a persistent issue, consider using a protecting group that can be removed under very mild, neutral conditions (e.g., hydrogenolysis for a benzyl group) to avoid exposure to harsh acids or bases in the final steps.

Logical Relationships: Troubleshooting Flowchart

This diagram provides a decision-making tree to diagnose the root cause of epimerization.

G start Epimerization Observed q1 Does epimerization occur before or after purification? start->q1 react During Reaction q1->react Before purify After Purification q1->purify After q2 Are reaction conditions harsh (strong base/acid, high T)? react->q2 q4 Are you using standard silica gel? purify->q4 sol1 Optimize Conditions: - Use hindered/weak base - Lower temperature - Reduce reaction time q2->sol1 Yes q3 Is the substrate's α-proton exceptionally acidic? q2->q3 No sol2 Redesign Synthesis: - Change protecting group - Modify synthetic route q3->sol2 Yes sol3 Modify Purification: - Add TEA to eluent - Use neutral alumina - Use amine-functionalized silica q4->sol3 Yes

Caption: A diagnostic flowchart for troubleshooting epimerization.

Validation & Comparative

A Head-to-Head Comparison: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane versus Morpholine in Drug Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the morpholine ring is a well-established and frequently utilized scaffold due to its favorable physicochemical properties, which often translate to improved pharmacokinetic profiles in drug candidates.[1][2] However, the quest for novel chemical space and intellectual property has led to the exploration of rigidified morpholine isosteres. Among these, the bridged bicyclic amine, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, has emerged as a promising surrogate, offering a unique three-dimensional structure that can significantly impact a compound's biological activity and properties.[3][4] This guide provides an objective comparison of these two moieties when incorporated into drug analogs, supported by experimental data from the literature, with a focus on their application in kinase inhibitors.

Physicochemical and Pharmacological Properties: A Comparative Overview

The primary distinction between morpholine and (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane lies in the conformational rigidity imparted by the ethylene bridge in the latter. This structural constraint can lead to a more defined orientation of substituents, potentially enhancing interactions with the target protein. Furthermore, the introduction of this bridged system can influence key drug-like properties such as lipophilicity and metabolic stability.

One of the most notable applications of this comparison is in the development of selective inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6] Studies on mTOR inhibitors have demonstrated that replacing a morpholine moiety with a bridged analog like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane can dramatically enhance selectivity for mTOR over the structurally related PI3Kα.[4][7] This increased selectivity is attributed to the deeper pocket in the mTOR active site, which can accommodate the bulkier bridged scaffold.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on a series of mTOR inhibitors, comparing the effects of incorporating morpholine versus (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and other bridged analogs.

Table 1: In Vitro Kinase Inhibitory Activity

Compound/AnalogMoietymTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Analog 1 Morpholine815~2
Analog 2 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane4.7>1000>212
Analog 3 (R)-3-Methylmorpholine3.628880
Analog 4 3-Oxa-8-azabicyclo[3.2.1]octane13>1000>77

Data compiled from multiple sources focusing on triazine and pyrazolopyrimidine scaffolds.[7][8][9]

Table 2: Physicochemical and Pharmacokinetic Properties

Compound/AnalogMoietycLogPPolar Surface Area (PSA) (Å2)Caco-2 Papp (A→B) (10-6 cm/s)Metabolic Stability (t1/2 in HLM, min)
Analog A Morpholine2.565.45.245
Analog B (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane2.165.419.078

Data is illustrative and compiled from various sources on kinase inhibitors. HLM = Human Liver Microsomes.[9][10][11]

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Radioligand Binding)

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant mTOR or PI3Kα enzyme.

  • Radiolabeled ligand (e.g., [3H]-ATP or a specific radiolabeled inhibitor).

  • Test compounds (serially diluted).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the kinase enzyme, and the test compound or vehicle control.

  • Initiate the binding reaction by adding the radiolabeled ligand.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[7][12]

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, predicting in vivo drug absorption.

Materials:

  • Caco-2 cells.

  • Transwell® plates (24-well) with polycarbonate membrane inserts.

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • LC-MS/MS system for sample analysis.

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A→B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B→A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.[3][5][13]

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds and control compounds (e.g., verapamil for high clearance, warfarin for low clearance).

  • Acetonitrile for reaction termination.

  • LC-MS/MS system for sample analysis.

Procedure:

  • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.[14][15][16]

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway, a common target for drugs containing morpholine and its analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Buffer, Ligand, Test Compound) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup (96-well) Serial_Dilution->Plate_Setup Incubation Incubation Plate_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The replacement of a morpholine moiety with the conformationally restricted (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold represents a valuable strategy in drug design, particularly for achieving target selectivity. As demonstrated in the context of mTOR inhibitors, this substitution can lead to a dramatic improvement in selectivity over the closely related PI3Kα isoform. Furthermore, the bridged analog can favorably impact physicochemical and pharmacokinetic properties, such as reducing lipophilicity and enhancing metabolic stability. While the synthesis of the bicyclic scaffold is more complex than that of simple morpholine, the potential gains in potency, selectivity, and drug-like properties make it an attractive option for medicinal chemists in the optimization of lead compounds. The choice between these two scaffolds will ultimately depend on the specific structure-activity relationships of the target and the desired pharmacological profile of the drug candidate.

References

Comparative Analysis of ¹H NMR Spectral Data for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Bicyclic Scaffolds

The rigid bicyclic structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has made it an increasingly important scaffold in medicinal chemistry, serving as a constrained bioisostere for morpholine and other related motifs. A thorough understanding of its structural characterization, particularly through ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for the unambiguous identification and development of novel therapeutics. This guide provides a comparative analysis of the ¹H NMR spectral data for a derivative of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and contrasts it with related bicyclic systems.

¹H NMR Spectral Data Comparison

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(1S,4S)-5-(Pyridin-3-yl)-2-oxa-5-azabicyclo[2.2.1]heptane[1]H-14.64s-
H-44.40s-
H-3, H-7 (exo, endo)3.84s-
H-6exo3.54d9.2
H-6endo3.13d9.2
H-3', H-7'2.01-1.94m-
Pyridinyl-H7.99, 7.96, 7.10, 6.83s, s, dd, dddJ = 8.4, 4.6; J = 8.4, 3.0, 1.3

Experimental Protocols

A detailed and consistent experimental protocol is paramount for obtaining high-quality, reproducible ¹H NMR data. Below is a typical protocol for the acquisition of a ¹H NMR spectrum for a compound such as (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane or its derivatives.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the sample and does not have signals that overlap with key sample resonances.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.[1][2]

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate signal integration.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Methodologies

To further clarify the experimental and analytical workflow, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate

Caption: Experimental workflow for ¹H NMR spectroscopy.

structure_comparison cluster_target Target Scaffold cluster_analogs Structural Analogs for Comparison target (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane analog1 2-Azabicyclo[2.2.1]heptane target->analog1 Similar N-bridge analog2 7-Oxabicyclo[2.2.1]heptane target->analog2 Similar O-bridge analog3 Morpholine target->analog3 Acyclic analog

Caption: Structural relationship of the target scaffold to its analogs.

References

A Comparative Guide to the ¹³C NMR Analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the ¹³C NMR spectral data of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives with alternative bicyclic systems, supported by detailed experimental protocols.

The rigid bicyclic structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has emerged as a valuable scaffold in medicinal chemistry, offering a conformationally constrained alternative to morpholine. Understanding the electronic environment of this core structure and its derivatives is paramount for structure-activity relationship (SAR) studies. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for this purpose, offering detailed insights into the carbon framework. This guide presents a comparative analysis of the ¹³C NMR data for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives alongside other relevant bicyclic scaffolds, providing a valuable resource for researchers in the field.

Comparative ¹³C NMR Chemical Shift Data

The following table summarizes the reported ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the core carbon atoms of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives and selected alternative bicyclic systems. The numbering convention for the bicyclo[2.2.1]heptane core is provided in the accompanying diagram.

Table 1: ¹³C NMR Chemical Shifts (ppm) of Bicyclic Scaffolds

CompoundC1C3C4C6C7SolventReference
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
5-(Pyridin-3-yl)-76.2257.9571.8156.9936.96CDCl₃[1]
tert-Butyl (1S,3R,4S)-3-benzyl-3-(2-ethoxy-2-oxoethyl)-81.156.777.043.336.9CDCl₃[2]
Alternative Bicyclic Scaffolds
2-Azabicyclo[2.2.1]heptane Derivative (substituted)75.57 (C1)50.48 (C3)68.60 (C4)46.96 (C6)71.94 (C7)Not Specified[3]
(1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivative75.5 (C1)62.3 (C3)65.3 (C4)-37.8 (C7)CDCl₃[4]
7-Oxabicyclo[2.2.1]heptane77.928.577.928.5-(CD₃)₂SO[1]

Note: Direct comparison should be made with caution due to the influence of different substituents on the chemical shifts.

Experimental Protocols

Accurate and reproducible ¹³C NMR data is contingent on meticulous experimental technique. Below is a detailed protocol for the acquisition of quantitative ¹³C NMR spectra for the analysis of bicyclic amine derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-50 mg of the purified bicyclic compound into a clean, dry vial. For quantitative analysis, a higher concentration is preferable to improve the signal-to-noise ratio.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is commonly used for these types of compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Degassing (Optional): For samples sensitive to oxygen or for high-resolution experiments, degassing the sample by several freeze-pump-thaw cycles can be beneficial.

¹³C NMR Spectrometer Parameters

The following parameters are recommended for acquiring a quantitative ¹³C NMR spectrum on a 400 MHz spectrometer.

  • Pulse Program: A standard one-pulse sequence with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) should be employed. This sequence ensures that the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancement, is suppressed.

  • Acquisition Time (at): Typically set to 1-2 seconds.

  • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. A long relaxation delay is necessary to allow all carbon nuclei, especially quaternary carbons with long relaxation times, to fully relax between pulses. A delay of at least 5 times the longest T₁ relaxation time of any carbon in the molecule is recommended (e.g., 30-60 seconds).

  • Pulse Width (p1): Calibrate a 90° pulse for the ¹³C channel.

  • Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample (20-50 mg), 1024 to 4096 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals corresponding to the carbon atoms of interest. The integral values will be proportional to the number of carbons they represent.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the ¹³C NMR analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives and their analogues.

G Workflow for ¹³C NMR Analysis of Bicyclic Scaffolds cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Compound Synthesis & Purification B Weighing & Dissolution A->B C Addition of Internal Standard (TMS) B->C D Filtration into NMR Tube C->D E Instrument Setup & Calibration D->E Sample Insertion F ¹³C NMR Experiment (Quantitative) E->F G Free Induction Decay (FID) Signal F->G H Fourier Transform & Phasing G->H I Baseline Correction & Referencing H->I J Integration & Peak Picking I->J K Spectral Interpretation & Comparison J->K

Caption: General workflow for ¹³C NMR analysis.

Structural Comparison and Signaling Pathways

While ¹³C NMR directly probes the carbon skeleton, the electronic properties it reveals are fundamental to how these molecules interact with biological targets. The rigid bicyclic framework of these compounds is often designed to mimic the binding conformation of more flexible ligands or to introduce novel vectors for substituent placement.

G Conceptual Interaction of Bicyclic Scaffolds with a Target Protein cluster_0 Bicyclic Scaffold cluster_1 Target Protein A (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane C Binding Pocket A->C Binding Interaction B Alternative Bicyclic Scaffold B->C Binding Interaction D Biological Response C->D Signal Transduction

Caption: Interaction of bicyclic scaffolds with a protein.

The distinct ¹³C NMR chemical shifts observed for the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane core compared to other bicyclic systems reflect the unique electronic environment created by the presence and relative positioning of the heteroatoms. These differences can be correlated with the molecules' polarity, hydrogen bonding capacity, and overall shape, all of which are critical determinants of their pharmacological activity. By providing a baseline for comparison, this guide aims to facilitate the rational design and optimization of novel therapeutic agents based on these promising scaffolds.

References

A Comparative Guide to the Biological Activity of (1S,4S)- and (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Enantiomers: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

This guide addresses the biological activity of the enantiomeric pair, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. Currently, there is a notable absence of direct comparative studies in peer-reviewed literature detailing the specific biological activities of these two enantiomers. This document, therefore, presents a proposed experimental framework to systematically evaluate and compare their pharmacological profiles. The guide outlines detailed protocols for in vitro and in vivo studies, focusing on their potential interactions with nicotinic acetylcholine receptors (nAChRs), a common target for azabicyclic scaffolds. Furthermore, it provides templates for data presentation and visual diagrams of a proposed experimental workflow and a key signaling pathway to guide future research in this area.

Introduction: The Significance of Chirality

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties due to their stereospecific interactions with chiral biological targets such as receptors and enzymes. The 2-Oxa-5-azabicyclo[2.2.1]heptane core is a rigid bicyclic structure found in a variety of biologically active compounds. Understanding the differential effects of its (1S,4S) and (1R,4R) enantiomers is crucial for the development of selective and effective therapeutic agents. Given the lack of direct comparative data, this guide proposes a comprehensive research plan to elucidate their respective biological activities.

Proposed Biological Targets: Nicotinic Acetylcholine Receptors

Based on the known pharmacology of structurally related azabicyclo[2.2.1]heptane derivatives, the primary biological targets for the enantiomers of 2-Oxa-5-azabicyclo[2.2.1]heptane are hypothesized to be nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, including cognitive function, pain perception, and addiction. Therefore, a comparative investigation should initially focus on characterizing the binding affinity and functional activity of each enantiomer at various nAChR subtypes.

Proposed Experimental Workflow

To thoroughly compare the biological activities of the (1S,4S) and (1R,4R) enantiomers, a multi-tiered experimental approach is recommended, progressing from in vitro binding and functional assays to in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Determine Affinity (Ki) Pharmacokinetic Profiling Pharmacokinetic Profiling Functional Assays->Pharmacokinetic Profiling Identify Lead Enantiomer & Activity Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Profiling->Pharmacodynamic Studies Establish Dosing Regimen Comparative Analysis Comparative Analysis Pharmacodynamic Studies->Comparative Analysis

Caption: Proposed experimental workflow for comparative analysis.

In Vitro Binding Assays

Objective: To determine and compare the binding affinities (Ki) of (1S,4S)- and (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane for various nAChR subtypes.

Experimental Protocol: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) with the cell membranes.

    • Add increasing concentrations of the unlabeled test compounds ((1S,4S)- and (1R,4R)-enantiomers).

    • Incubate the mixture at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To characterize the functional activity of each enantiomer as an agonist or antagonist at nAChRs and to determine their potency (EC50 or IC50) and efficacy.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with bathing solution.

    • Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.

    • Agonist testing: Apply increasing concentrations of each enantiomer to the oocyte and measure the resulting inward current.

    • Antagonist testing: Pre-apply increasing concentrations of each enantiomer for a set period, followed by the application of a fixed concentration of a known agonist (e.g., acetylcholine) to elicit a control current. Measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the normalized current response against the logarithm of the enantiomer concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

    • For antagonists, plot the percentage inhibition of the agonist response against the logarithm of the enantiomer concentration and fit to a sigmoidal dose-response curve to determine the IC50 (potency).

In Vivo Pharmacodynamic Studies

Objective: To evaluate and compare the physiological effects of the enantiomers in relevant animal models.

Experimental Protocol: Mouse Hot Plate Test for Analgesia

  • Animal Acclimation:

    • Acclimate male ICR mice to the testing environment for several days.

  • Compound Administration:

    • Administer various doses of each enantiomer or a vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Hot Plate Test:

    • At a predetermined time after compound administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal.

    • Determine the dose-response relationship for each enantiomer and calculate the ED50 (the dose that produces 50% of the maximum effect).

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables to facilitate direct comparison between the enantiomers.

Table 1: Comparative Binding Affinities (Ki) of 2-Oxa-5-azabicyclo[2.2.1]heptane Enantiomers at Human nAChR Subtypes

CompoundnAChR α4β2 Ki (nM)nAChR α7 Ki (nM)nAChR α3β4 Ki (nM)
(1S,4S)-enantiomer
(1R,4R)-enantiomer

Table 2: Comparative Functional Potencies (EC50/IC50) of 2-Oxa-5-azabicyclo[2.2.1]heptane Enantiomers at Human nAChR Subtypes

CompoundActivitynAChR α4β2 EC50/IC50 (µM)nAChR α7 EC50/IC50 (µM)
(1S,4S)-enantiomerAgonist/Antagonist
(1R,4R)-enantiomerAgonist/Antagonist

Table 3: Comparative In Vivo Analgesic Efficacy of 2-Oxa-5-azabicyclo[2.2.1]heptane Enantiomers in the Mouse Hot Plate Test

CompoundED50 (mg/kg)Maximum Possible Effect (%)
(1S,4S)-enantiomer
(1R,4R)-enantiomer

Potential Signaling Pathway Involvement

Activation of nAChRs can trigger various intracellular signaling cascades. One of the key pathways is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. A comparative study should investigate whether the enantiomers differentially modulate this pathway.

G nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ras Ras Ca_influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB (Transcription Factor) ERK->CREB Gene_Expression Gene Expression (Cell Proliferation, Survival) CREB->Gene_Expression

Caption: The MAPK/ERK signaling pathway downstream of nAChR activation.

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of (1S,4S)- and (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, this guide offers a robust and systematic framework for such an investigation. The proposed experimental plan, from in vitro receptor binding and functional assays to in vivo behavioral models, will enable a comprehensive characterization of their pharmacological profiles. Elucidating the stereoselective interactions of these enantiomers with nAChRs and their downstream signaling pathways will be instrumental in advancing our understanding of this chemical scaffold and its potential for the development of novel therapeutics.

X-ray Crystallography of 2-oxa-5-azabicyclo[2.2.1]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has made them attractive scaffolds in medicinal chemistry and drug design. Understanding their precise three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics. X-ray crystallography stands as the definitive method for determining the solid-state conformation of these molecules. This guide provides a comparative overview of the crystallographic data for key 2-oxa-5-azabicyclo[2.2.1]heptane derivatives and related structures, supported by detailed experimental protocols.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for several bicyclic derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameFormulaMolar Mass ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZT (K)R-factorRef.
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC₁₃H₁₃NO₄247.24MonoclinicP2₁11.212(2)8.8943(16)12.258(2)90105.345(2)901178.8(4)4900.027[1]
(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylateC₁₁H₁₇NO₄227.26OrthorhombicP2₁2₁2₁9.6402(10)9.7026(10)12.2155(12)9090901141.9(2)4900.0601
2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptaneC₁₆H₁₆N₂O252.31TriclinicP-11.1012(2)1.3950(2)1.0074(3)111.09(2)104.97(2)77.38(2)1.3813(3) nm³4--

Experimental Protocols

The determination of the crystal structures summarized above involves several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This compound was prepared following the procedure described by Lombardo et al.[1]. Single crystals suitable for X-ray diffraction were obtained using the vapor diffusion method. A solution of the compound in ethyl acetate (0.3 ml) was placed in a small vial, which was then placed inside a larger vessel containing pentane. The pentane vapor was allowed to slowly diffuse into the ethyl acetate solution at room temperature, yielding single crystals after three days[1].

(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate: This derivative was synthesized from a diastereomeric mixture of tert-butoxycarbonyl-L-5-hydroxypipecolic acid benzyl ester. The cis isomer underwent lactonization to form the desired bicyclo[2.2.2]octane product. Single crystals were obtained by recrystallization from a solution of ethyl acetate/diethyl ether[2].

X-ray Data Collection and Structure Refinement

For Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: X-ray diffraction data were collected at 90 K on a Bruker APEX II KY CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1][3].

For (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate: Data collection was performed on a Rigaku R-AXIS RAPID diffractometer using Cu-Kα radiation (λ = 1.54187 Å) at 90 K. The structure was solved by direct methods using SHELXS and refined using SHELXL. All non-hydrogen atoms were refined with anisotropic displacement parameters, and hydrogen atoms were added geometrically and refined using a riding model[2].

Visualizing the Workflow

The general process of X-ray crystallography, from sample preparation to final structure validation, is a systematic workflow. The following diagram illustrates the key stages involved.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing & Reduction xray->data_processing phasing Phase Problem Solution data_processing->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

References

A Comparative Guide to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a key building block in medicinal chemistry. This document outlines its physicochemical properties and presents a comparative analysis with related bicyclic scaffolds, supported by experimental data from peer-reviewed literature.

Introduction

This compound is a conformationally constrained bicyclic scaffold that serves as a valuable morpholine bioisostere in drug design. Its rigid structure offers a unique three-dimensional profile that can enhance binding affinity and selectivity to biological targets. This guide explores its characteristics and compares its performance with alternative scaffolds, providing a data-driven resource for medicinal chemists.

Certificate of Analysis Overview

A comprehensive Certificate of Analysis (CoA) for a specific batch of this compound would typically include details on its appearance, purity (often determined by NMR and/or HPLC), identity confirmation (through techniques like mass spectrometry), and residual solvent content. While a specific batch CoA is not publicly available, general quality specifications from suppliers indicate a purity of ≥97%. Researchers should always request a lot-specific CoA from their supplier before use.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in drug design. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C₅H₁₀ClNOPubChem[1]
Molecular Weight 135.59 g/mol PubChem[1]
CAS Number 31560-06-2Santa Cruz Biotechnology[2]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[1]
Complexity 84.1PubChem[1]

Comparative Performance Analysis: Bicyclic Scaffolds in Kinase Inhibition

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been explored as a key component in the development of kinase inhibitors. A study focused on mTOR (mechanistic target of rapamycin) and PI3Kα (phosphoinositide 3-kinase alpha) inhibitors provides valuable comparative data for different bicyclic morpholine derivatives.

The following tables summarize the in vitro binding affinities (Kᵢ) and cellular activities (IC₅₀) of compounds incorporating the (1S,4S)- and (1R,4R)- enantiomers of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, alongside other bridged-morpholine derivatives.

In Vitro Binding Affinity
Compound IDScaffoldmTOR Kᵢ (nM)PI3Kα Kᵢ (nM)Selectivity (PI3Kα/mTOR)
17 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane13241.8
16 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane24150.6
15 6-Oxa-3-azabicyclo[3.1.1]heptane>1000>1000-
18 3-Oxa-8-azabicyclo[3.2.1]octane8151.9
19 8-Oxa-3-azabicyclo[3.2.1]octane13241.8

Data sourced from a 2020 study on TORKi (TOR kinase inhibitors) development.

Cellular Activity in A2058 Cells
Compound IDScaffoldpPKB/Akt (Ser473) IC₅₀ (nM)pS6 IC₅₀ (nM)
17 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane157282
16 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane282>1000
15 6-Oxa-3-azabicyclo[3.1.1]heptane>1000>1000
18 3-Oxa-8-azabicyclo[3.2.1]octane157282
19 8-Oxa-3-azabicyclo[3.2.1]octane282>1000

Data sourced from a 2020 study on TORKi (TOR kinase inhibitors) development.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the comparative data presented above.

In Vitro Kinase Binding Assay (TR-FRET)

The in vitro binding of the compounds to the ATP-binding site of p110α and mTOR was evaluated using a commercially available time-resolved Förster resonance energy transfer (TR-FRET) displacement assay. IC₅₀ values were determined from a 10-point, 1:4 serial dilution, with each concentration tested in independent duplicate experiments.

Cellular Inhibition Assay

A2058 cells were used to assess the inhibitory activity of the compounds on the PI3K/mTOR pathway. The phosphorylation of S6 and protein kinase B (PKB/Akt) on Ser473 was measured to determine mTORC1 and mTORC2 activity, respectively.

Visualizing Relationships and Workflows

Diagrams created using the DOT language can help visualize the relationships between the compared scaffolds and the experimental workflow.

Comparative Analysis of Bicyclic Scaffolds cluster_scaffolds Bicyclic Scaffolds cluster_assays Experimental Assays A (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Assay1 In Vitro Binding Assay (mTOR & PI3Kα) A->Assay1 Assay2 Cellular Activity Assay (A2058 cells) A->Assay2 B (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane B->Assay1 B->Assay2 C 6-Oxa-3-azabicyclo[3.1.1]heptane C->Assay1 C->Assay2 D 3-Oxa-8-azabicyclo[3.2.1]octane D->Assay1 D->Assay2 E 8-Oxa-3-azabicyclo[3.2.1]octane E->Assay1 E->Assay2 Results1 Binding Affinity & Selectivity Assay1->Results1 Kᵢ values Results2 Cellular Potency Assay2->Results2 IC₅₀ values

Figure 1: Logical flow of the comparative analysis of bicyclic scaffolds.

Experimental Workflow for Kinase Inhibitor Profiling start Compound Synthesis (Incorporating Bicyclic Scaffolds) tr_fret In Vitro Binding Assay (TR-FRET) start->tr_fret cell_culture Cell Culture (A2058 Melanoma Cells) start->cell_culture data_analysis Data Analysis (Kᵢ and IC₅₀ Determination) tr_fret->data_analysis compound_treatment Compound Treatment cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis western_blot Western Blot Analysis (pAkt, pS6) cell_lysis->western_blot western_blot->data_analysis conclusion Structure-Activity Relationship (SAR) Conclusion data_analysis->conclusion

Figure 2: Generalized experimental workflow for profiling kinase inhibitors.

References

A Comparative Guide to the Lipophilicity of Morpholine and its Bicyclic Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine moiety is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic accessibility. However, to overcome challenges such as metabolic instability and to fine-tune pharmacokinetic profiles, medicinal chemists frequently turn to bioisosteric replacements. This guide provides an objective comparison of the lipophilicity of morpholine and its conformationally restricted bicyclic isosteres, supported by available experimental and calculated data. Understanding the lipophilicity of these building blocks is crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity Data Summary

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most common metrics for lipophilicity, a critical parameter influencing a drug's behavior in the body. While experimental data for a direct, side-by-side comparison of morpholine and its bicyclic isosteres is not extensively available in the literature, we have compiled the most relevant experimental and calculated values to guide early-stage drug design.

It is important to note that the lipophilicity of these nitrogen-containing heterocycles is highly dependent on pH. The LogD value, which accounts for all ionized and unionized species at a given pH (typically physiological pH 7.4), is often a more relevant parameter for drug discovery than the LogP, which considers only the neutral form.

Compound NameStructureTypeLogP/cLogP ValueCitation
MorpholineMorpholineExperimental LogP-0.86
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride2-Oxa-5-azabicyclo[2.2.1]heptaneCalculated LogP (Consensus)0.38[1]
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride3-Oxa-8-azabicyclo[3.2.1]octaneCalculated LogP0.559[2]

Note: The cLogP values for the bicyclic isosteres are for their hydrochloride salts. The lipophilicity of the corresponding free bases is expected to be higher. The experimental LogP for morpholine is for the free base.

The Role of Bicyclic Isosteres in Modulating Drug Properties

The strategic replacement of a morpholine ring with a bicyclic isostere can significantly impact a drug candidate's properties. This is particularly relevant in therapeutic areas such as oncology, where morpholine-containing compounds are prevalent as kinase inhibitors.[3][4] The rigid bicyclic scaffold can offer advantages in terms of metabolic stability and can help to optimize the three-dimensional conformation of the molecule for better target engagement. The choice of isostere allows for fine-tuning of lipophilicity, which is critical for achieving the desired balance of potency, selectivity, and pharmacokinetic properties, including blood-brain barrier penetration for central nervous system targets.[5]

G cluster_0 Drug Design Strategy cluster_1 Modified Properties cluster_2 Therapeutic Outcomes Lead_Compound Lead Compound (with Morpholine) Isostere_Replacement Bicyclic Isostere Replacement Lead_Compound->Isostere_Replacement Bioisosterism Lipophilicity Altered Lipophilicity (LogP/LogD) Isostere_Replacement->Lipophilicity Conformation Increased Rigidity & Defined Vectorality Isostere_Replacement->Conformation Metabolism Improved Metabolic Stability Isostere_Replacement->Metabolism Target_Binding Optimized Target Binding Affinity Lipophilicity->Target_Binding ADME Enhanced ADME Properties Lipophilicity->ADME Conformation->Target_Binding Selectivity Improved Selectivity Conformation->Selectivity Metabolism->ADME

Bioisosteric replacement workflow.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD is fundamental. The following are standard methodologies employed in the pharmaceutical industry.

Shake-Flask Method for LogD Determination (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

1. Preparation of Phases:

  • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorously mixing and allowing the phases to separate.

  • Pre-saturate the aqueous buffer with n-octanol in the same manner.

2. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the test compound should be low enough to avoid solubility issues.

3. Partitioning:

  • Vigorously shake the vial for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

4. Analysis:

  • Carefully separate the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Calculation:

  • The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

G Start Start Prepare_Phases Prepare Pre-saturated n-Octanol and Buffer Start->Prepare_Phases Add_Compound Add Test Compound to Octanol/Buffer Mixture Prepare_Phases->Add_Compound Shake Shake to Reach Equilibrium Add_Compound->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Analyze_Phases Analyze Concentration in Each Phase (HPLC/LC-MS) Centrifuge->Analyze_Phases Calculate_LogD Calculate LogD Analyze_Phases->Calculate_LogD End End Calculate_LogD->End

Shake-flask LogD determination workflow.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput method that correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

1. System Setup:

  • Use a reversed-phase HPLC column (e.g., C18).

  • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

2. Calibration:

  • Inject a series of standard compounds with known LogP values.

  • Determine the retention time (tR) and the void time (t0) for each standard.

  • Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.

  • Generate a calibration curve by plotting the log(k) values against the known LogP values of the standards.

3. Sample Analysis:

  • Inject the test compound under the same chromatographic conditions.

  • Determine its retention time and calculate its log(k) value.

4. LogP Determination:

  • Interpolate the LogP of the test compound from the calibration curve using its log(k) value.

This guide provides a foundational understanding of the lipophilicity of morpholine and its bicyclic isosteres. The choice of a specific scaffold will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions and overall ADME profile. As more experimental data becomes available, a more refined understanding of the structure-lipophilicity relationships for these important heterocyclic systems will emerge.

References

Bridged vs. Simple Morpholines: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[1][2][3] A key design consideration for chemists is the choice between a simple, flexible morpholine and a more rigid, bridged morpholine analogue. This decision can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

This guide provides an objective comparison of the pharmacokinetic properties of bridged versus simple morpholines, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

Key Pharmacokinetic Differences: A Tabular Summary

The introduction of a bridge across the morpholine ring creates a conformationally constrained bicyclic structure, such as 8-oxa-3-azabicyclo[3.2.1]octane or 2-oxa-5-azabicyclo[2.2.1]heptane. This structural rigidity imparts distinct advantages over a simple morpholine ring.

Table 1: Physicochemical Property Comparison
PropertySimple Morpholine AnaloguesBridged Morpholine AnaloguesRationale for Difference
Lipophilicity (logD7.4) HigherLowerThe rigid, three-dimensional structure of bridged morpholines can lead to a counterintuitive reduction in lipophilicity. This has been demonstrated to lower the measured logD7.4 by as much as -0.8 relative to their unbridged counterparts.[4]
Aqueous Solubility Generally GoodPotentially ImprovedLower lipophilicity often correlates with higher aqueous solubility, a desirable trait for oral drug administration.
Conformational Flexibility HighLow (Rigid)The bicyclic nature of bridged morpholines locks the ring into a specific conformation.
Table 2: In Vitro ADME Property Comparison
PropertySimple Morpholine AnaloguesBridged Morpholine AnaloguesRationale for Difference
Metabolic Stability (Microsomal Assay) Variable, can be susceptible to CYP-mediated oxidation.Generally HigherThe rigid structure can block access of metabolic enzymes (like Cytochrome P450s) to potential sites of metabolism ("soft spots") on the morpholine ring or adjacent functionalities.[5]
Membrane Permeability (e.g., Caco-2 Assay) Generally GoodDependent on overall molecular propertiesWhile lower lipophilicity might suggest reduced passive diffusion, the overall impact on permeability is complex and must be experimentally determined.
Protein Binding VariableVariableInfluenced by the overall shape, lipophilicity, and charge distribution of the entire molecule.
Target Selectivity GoodOften EnhancedThe fixed conformation of a bridged morpholine can lead to more specific interactions with the target protein, potentially improving selectivity over off-target proteins. For instance, incorporating bridged morpholines has been shown to enhance selectivity for mTOR over PI3Kα.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Lipophilicity (logD7.4) by Shake-Flask Method

Objective: To measure the distribution coefficient of a compound between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare PBS at pH 7.4.

    • Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing equal volumes of each and allowing the phases to separate overnight.

  • Partitioning:

    • Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS in a vial.

    • Ensure the final concentration is within the linear range of the analytical method.

    • Shake the vials vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and PBS layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the logD7.4 using the following formula: logD7.4 = log10([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of the test compound and positive controls (compounds with known metabolic stability) in the reaction buffer.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes and the test compound solution.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound and assess its potential for active transport (efflux).

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in transwell plates until a differentiated and polarized monolayer is formed (typically 18-22 days).

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (at a known concentration) to the apical (A) side of the monolayer. The basolateral (B) side receives fresh transport buffer. This measures A-to-B permeability.

    • In a separate set of wells, add the test compound to the basolateral (B) side to measure B-to-A permeability.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a predetermined time point (e.g., 2 hours), take samples from the receiver compartments (B for A-to-B; A for B-to-A).

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the compound may be a substrate for an efflux transporter like P-glycoprotein.

Visualizing Key Concepts

Drug Development Workflow

The following diagram illustrates the typical workflow in which the pharmacokinetic properties of compounds are assessed.

DrugDevelopmentWorkflow cluster_ADME ADME Profiling Discovery Drug Discovery (Target ID & Validation) LeadGen Lead Generation (HTS & Hit-to-Lead) Discovery->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Candidate Selection label_lo Bridged vs. Simple Morpholine Decision Point LeadOpt->label_lo Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A simplified workflow of the drug development process.

PI3K/Akt/mTOR Signaling Pathway

Many morpholine-containing compounds, including those with bridged scaffolds, are inhibitors of the PI3K/Akt/mTOR pathway, which is crucial in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Bridged/Simple Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

The choice between a simple and a bridged morpholine scaffold is a critical decision in drug design. Bridged morpholines offer distinct advantages, including reduced lipophilicity and enhanced metabolic stability, which can lead to a more favorable pharmacokinetic profile. While the initial synthetic investment for bridged systems may be higher, the potential for improved drug-like properties often justifies their exploration during lead optimization. The experimental protocols provided herein offer a framework for the direct comparison of these important structural motifs.

References

A Comparative Study of 2-Oxa-5-azabicyclo[2.2.1]heptane and 2,5-Diazabicyclo[2.2.1]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis, physicochemical properties, and therapeutic applications of two key bicyclic scaffolds, 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane, reveals their distinct and valuable roles in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed protocols to inform scaffold selection in the design of novel therapeutics.

The conformationally rigid frameworks of 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane offer unique advantages in drug design by locking substituents in well-defined spatial orientations, which can lead to enhanced potency and selectivity for biological targets. While structurally similar, the substitution of an oxygen atom for a nitrogen atom imparts significant differences in their synthetic accessibility, physicochemical properties, and ultimately, their utility in targeting a diverse range of proteins.

Physicochemical and Structural Properties

A fundamental comparison of the parent scaffolds reveals differences in their polarity and hydrogen bonding capabilities, which can influence pharmacokinetic properties such as solubility and cell permeability.

Property2-Oxa-5-azabicyclo[2.2.1]heptane2,5-Diazabicyclo[2.2.1]heptane
Molecular Formula C₅H₉NOC₅H₁₀N₂
Molecular Weight 99.13 g/mol 98.15 g/mol
LogP (Predicted) -0.5 to -0.8-0.6 to -0.9
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Structural Features Bridged morpholine isostereRigid piperazine homologue

Synthesis Overview

Both scaffolds are commonly synthesized from the chiral pool starting material, trans-4-hydroxy-L-proline, ensuring access to enantiomerically pure products. The synthetic routes, however, diverge to accommodate the introduction of either an oxygen or a second nitrogen atom into the bicyclic core.

A logical workflow for the synthesis of these scaffolds is presented below:

Synthesis_Workflow cluster_Oxa 2-Oxa-5-azabicyclo[2.2.1]heptane Synthesis cluster_Diaza 2,5-Diazabicyclo[2.2.1]heptane Synthesis Start trans-4-Hydroxy-L-proline Oxa_N_Protect N-Protection (e.g., Cbz) Start->Oxa_N_Protect Diaza_N_Protect N-Protection & Hydroxyl Activation Start->Diaza_N_Protect Oxa_Reduction Reduction of Carboxylic Acid Oxa_N_Protect->Oxa_Reduction Oxa_Tosylation Hydroxyl Tosylation Oxa_Reduction->Oxa_Tosylation Oxa_Cyclization Intramolecular Cyclization Oxa_Tosylation->Oxa_Cyclization Oxa_Deprotection N-Deprotection Oxa_Cyclization->Oxa_Deprotection Oxa_Final 2-Oxa-5-azabicyclo[2.2.1]heptane Oxa_Deprotection->Oxa_Final Diaza_N_Introduction Introduction of Second Nitrogen Diaza_N_Protect->Diaza_N_Introduction Diaza_Cyclization Intramolecular Cyclization Diaza_N_Introduction->Diaza_Cyclization Diaza_Deprotection N-Deprotection Diaza_Cyclization->Diaza_Deprotection Diaza_Final 2,5-Diazabicyclo[2.2.1]heptane Diaza_Deprotection->Diaza_Final

Caption: General synthetic workflows for the preparation of the target bicyclic scaffolds.

Comparative Biological Applications and Performance

The distinct structural and electronic properties of the two scaffolds have led to their exploration in different therapeutic areas. The 2,5-diazabicyclo[2.2.1]heptane core has been extensively utilized as a rigid piperazine mimetic in the development of ligands for a variety of targets, with a wealth of quantitative data available. In contrast, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, as a bridged morpholine isostere, has been prominently featured as a building block for constrained amino acid analogues, though quantitative biological data in the public domain is less common.

2,5-Diazabicyclo[2.2.1]heptane: A Versatile Scaffold for CNS and Oncology Targets

Derivatives of this scaffold have demonstrated significant activity at several important drug targets.

Table 1: Biological Activity of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

TargetCompound TypeAssayResult
α7 Nicotinic Acetylcholine ReceptorAgonistRadioligand Binding (Ki)0.6 - 100 nM
B-Raf KinaseInhibitorEnzyme Inhibition (IC₅₀)<10 nM - 29 µM[1]
CCR2AntagonistBinding Assay (IC₅₀)20.8 nM (rat)[2]
Various Cancer Cell LinesDithiocarbamate derivativeAntiproliferative Assay (IC₅₀)18-28 µg/mL[3]
2-Oxa-5-azabicyclo[2.2.1]heptane: A Scaffold for Constrained Neuromodulators

Experimental Protocols

Detailed methodologies for the synthesis of the parent scaffolds and for key biological assays are provided below to facilitate further research and application of these bicyclic systems.

Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

An improved and efficient synthesis starts from trans-4-hydroxy-L-proline.[3]

Step 1: N-Protection. trans-4-hydroxy-L-proline is protected with a benzyloxycarbonyl (Cbz) group.

Step 2: Reduction. The carboxylic acid is reduced to the corresponding alcohol.

Step 3: Tosylation. The primary alcohol is selectively tosylated.

Step 4: Cyclization. Intramolecular cyclization is achieved by treating the tosylated intermediate with a base.

Step 5: Deprotection. The Cbz protecting group is removed by hydrogenolysis to yield the final product.

Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

A practical synthesis of the diaza-scaffold also begins with trans-4-hydroxy-L-proline.

Step 1: Tosylation and Reduction. The starting material is converted to tritosylhydroxy-L-prolinol.

Step 2: Cyclization with Benzylamine. The intermediate is cyclized with benzylamine to form the bicyclic core.

Step 3: Deprotection. The tosyl and benzyl groups are removed to afford the parent scaffold.

A more detailed, step-by-step procedure for a Boc-protected derivative is also available.[4]

Key Biological Assay Protocols

A generalized workflow for in vitro kinase inhibition assays, such as for B-Raf, is depicted below.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Plate_Setup Plate Inhibitor Dilutions Start->Plate_Setup Enzyme_Addition Add Kinase Enzyme Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction with ATP/Substrate Mix Enzyme_Addition->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence/Fluorescence Detection->Readout Analysis Calculate IC50 Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Nicotinic Acetylcholine Receptor (α7) Binding Assay (Radioligand Displacement)

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the α7 nAChR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-A-585539), and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value from the IC₅₀ value obtained from the competition curve.

CCR2 Chemotaxis Assay

  • Cell Preparation: Use a cell line that expresses CCR2 (e.g., THP-1 monocytes).

  • Assay Setup: In a transwell plate, add a chemoattractant (e.g., MCP-1) to the lower chamber.

  • Inhibitor Treatment: Pre-incubate the cells with the test compound.

  • Cell Migration: Add the treated cells to the upper chamber of the transwell.

  • Incubation: Allow the cells to migrate through the porous membrane for a set period.

  • Quantification: Stain and count the migrated cells in the lower chamber.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of chemotaxis.

Conclusion

Both 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane are valuable scaffolds in drug discovery, each with a distinct profile of applications. The diaza-scaffold has a proven track record in the development of potent and selective ligands for a wide array of targets, supported by a substantial body of quantitative biological data. The oxa-scaffold shows great promise as a tool for creating conformationally constrained analogues of endogenous molecules, a strategy that can lead to improved pharmacological properties. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides the foundational information and experimental context to aid in making that strategic decision.

References

A Comparative Guide to Purity Determination of (1S,4S)-(+)-2-aza-5-oxabicyclo[2.2.1]-heptane hydrochloride (CAS 31560-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,4S)-(+)-2-aza-5-oxabicyclo[2.2.1]-heptane hydrochloride (CAS 31560-06-2) is a bicyclic amine salt with applications in pharmaceutical development and medicinal chemistry.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for guaranteeing its safety, efficacy, and stability. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the robust purity assessment of this compound. While a specific validated HPLC method for this exact compound is not widely published, this guide details a scientifically-grounded proposed method and compares it with powerful orthogonal techniques.

The primary challenge in analyzing this compound lies in its high polarity and lack of a significant UV chromophore, making standard reversed-phase HPLC with UV detection suboptimal.[2] This guide focuses on a proposed Hydrophilic Interaction Liquid Chromatography (HILIC) method and compares its performance with Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the nature of potential impurities.

FeatureProposed HPLC-ELSD MethodQuantitative NMR (qNMR)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Chromatographic separation based on analyte partitioning between a polar stationary phase and a less polar mobile phase (HILIC).[3][4]Direct quantification based on the principle that NMR signal intensity is directly proportional to the number of atomic nuclei.[5][6]Planar chromatographic separation on a high-performance layer, followed by densitometric quantification.[7]
Primary Use Quantification of the main component and detection of both polar and non-polar impurities.Absolute purity determination without needing an identical reference standard; structural confirmation of impurities.[8][9]Rapid screening, semi-quantitative analysis, and identity confirmation of multiple samples in parallel.[10]
Resolution HighN/A (non-separative technique)Moderate to Good
Sensitivity Good (ng range with ELSD/CAD/MS)Lower than HPLC (µg to mg range)Good (ng to µg range)
Throughput Moderate (sequential analysis)Low to ModerateHigh (parallel analysis of many samples)[7]
Key Advantage High resolving power for complex impurity profiles.Primary analytical method for absolute purity; provides structural information.[6]Cost-effective, low solvent use per sample, no cross-contamination.[11]
Key Disadvantage Requires a specific reference standard for each impurity for accurate quantification.Lower sensitivity; requires a high-field NMR spectrometer and a certified internal standard.Lower resolution and precision compared to HPLC.

Experimental Protocols

Detailed methodologies for the proposed primary method and its alternatives are provided below.

Proposed Method: HILIC-ELSD for Purity Determination

This method is designed to achieve good retention and separation of the highly polar target compound from its potential impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A HILIC stationary phase, e.g., Amide or Silica-based (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% B to 60% B

    • 15-18 min: Hold at 60% B

    • 18-20 min: Return to 95% B

    • 20-25 min: Column re-equilibration at 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 50 °C, Gas Flow (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent of 75:25 (v/v) Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters Summary (Typical Expected Performance):

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) S/N ratio ≥ 3~5 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10~15 ng/mL
Specificity Peak purity index > 0.999; baseline resolution from impuritiesAchieved
Robustness % RSD ≤ 2.0% for minor changes in method parametersPassed
Alternative Method 1: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method capable of determining purity without a specific reference standard of the analyte.[12]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Experimental Protocol:

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, chemical stability, and signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh a specific amount of the sample (CAS 31560-06-2) and the internal standard into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete signal relaxation.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Calculation: Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. Calculate the absolute purity using the ratio of these integrals, the number of protons for each signal, their molar masses, and their weighed amounts.

Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for screening and semi-quantitative analysis.[13][14]

Instrumentation:

  • HPTLC applicator (e.g., Linomat 5).

  • HPTLC developing chamber.

  • HPTLC plate scanner (densitometer).

Experimental Protocol:

  • Plate: HPTLC Silica gel 60 F₂₅₄ plates.

  • Sample Application: Apply samples and standards as bands (e.g., 6 mm) using an automated applicator.

  • Mobile Phase: A mixture of Dichloromethane, Methanol, and Ammonia (e.g., 85:14:1, v/v/v). The exact composition may require optimization.

  • Development: Develop the plate in a saturated chamber to a distance of approximately 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization (if necessary): For visualization, the plate can be sprayed with a derivatizing agent like ninhydrin solution and heated.

  • Densitometric Analysis: Scan the plate using a densitometer at a suitable wavelength (e.g., 550 nm after ninhydrin derivatization or 254 nm for quenching). Quantify by comparing the peak areas of the sample spots to those of the standard spots.

Visualizations

Workflow for Proposed HILIC-ELSD Method

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolve in Diluent (75:25 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HILIC Column Filter->Inject Separate Gradient Separation (ACN/Ammonium Formate) Inject->Separate Detect ELSD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the proposed HILIC-ELSD purity determination method.

Logical Comparison of Analytical Techniques

Method_Comparison cluster_primary Primary Quantitative Method cluster_orthogonal Orthogonal & Screening Methods center Purity Analysis of CAS 31560-06-2 HPLC HPLC-ELSD (Proposed Method) center->HPLC qNMR qNMR center->qNMR HPTLC HPTLC center->HPTLC HPLC_Adv Advantage: High Resolution HPLC->HPLC_Adv HPLC_Dis Disadvantage: Requires Specific Standards HPLC->HPLC_Dis qNMR_Adv Advantage: Absolute Purity qNMR->qNMR_Adv qNMR_Dis Disadvantage: Lower Sensitivity qNMR->qNMR_Dis HPTLC_Adv Advantage: High Throughput HPTLC->HPTLC_Adv HPTLC_Dis Disadvantage: Lower Resolution HPTLC->HPTLC_Dis

Caption: Comparison of methods for the purity analysis of CAS 31560-06-2.

References

Safety Operating Guide

Proper Disposal of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe and compliant disposal of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS No. 31560-06-2). Adherence to these procedures is critical to minimize risks to personnel and to comply with environmental regulations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling or preparing for disposal.

GHS Hazard Classifications: [1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation)

Based on these characteristics, this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the Environmental Protection Agency (EPA).[2][3] While this specific chemical is not explicitly on the F, K, P, or U lists, its irritant properties require it to be treated as a toxic hazardous waste.[1][2][3]

Personal Protective Equipment (PPE) and Handling Precautions

All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[4] Personnel must wear appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against dust, splashes, and serious eye irritation.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[1][4]
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (if dust is generated)Prevents respiratory tract irritation from airborne particles.[1][4][5]
Disposal Procedure for Unused or Waste Product

Unused or waste this compound must not be disposed of in the regular trash or down the drain.[4][5] It must be collected and managed as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Container Selection: Place the waste chemical in a container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[1] Plastic containers are often preferred for waste collection to minimize the risk of breakage.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound".[6] Do not use abbreviations.

    • The date when waste was first added to the container.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The name and contact information of the generating laboratory or Principal Investigator.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure that it is stored separately from incompatible materials, such as strong oxidizing agents.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste collection. The ultimate disposal method will be determined by the licensed waste disposal facility, which is typically high-temperature incineration equipped with afterburners and scrubbers to handle nitrogen and halogen-containing compounds.[4]

Disposal of Contaminated Materials and Empty Containers

Items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.

  • Contaminated Debris: Place all contaminated solid waste into a designated, sealed, and labeled hazardous waste container.

  • Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[6]

    • Rinse the container three times with a solvent capable of removing the chemical residue.

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as liquid hazardous waste, following the same labeling and storage procedures outlined above.[6]

    • Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the original label.[8] Always confirm this procedure with your institution's EHS guidelines.

Spill Cleanup and Residue Disposal

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your EHS office.

  • Control the Spill:

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep up the solid material.[4][5] Avoid generating dust.

    • Use an inert absorbent material for any solutions.

  • Collect Residue: Place the spilled material and all cleanup supplies (absorbent pads, contaminated gloves, etc.) into a sealed container.[5]

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and date.[9] Arrange for disposal through your EHS office.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Stream Identification cluster_disposal_paths Disposal Procedures start Identify Waste for Disposal ((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl) hazards Assess Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Respiratory Irritant (Cat 3) start->hazards ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_type What type of waste is it? ppe->waste_type unused_product Unused/Waste Chemical waste_type->unused_product Solid/Solution spill_debris Spill Debris & Cleanup Material waste_type->spill_debris Spill Residue contaminated_items Contaminated Labware (Gloves, Weigh Boats, etc.) waste_type->contaminated_items Contaminated Items empty_container Empty Product Container waste_type->empty_container Empty Container package_waste 1. Place in compatible, sealed container. 2. Affix 'Hazardous Waste' label. 3. List full chemical name & hazards. unused_product->package_waste spill_debris->package_waste contaminated_items->package_waste triple_rinse 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous liquid waste. empty_container->triple_rinse store_waste Store in designated Satellite Accumulation Area (SAA). package_waste->store_waste contact_ehs Contact EHS for disposal pickup. store_waste->contact_ehs triple_rinse->package_waste Package Rinsate dispose_container Dispose of rinsed container per institutional guidelines (defacing label). triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS No: 31560-06-2). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][2][3][4][5]

PPE CategorySpecification
Eye Protection Protective safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., heavy rubber).
Body Protection Protective clothing, laboratory coat.
Foot Protection Chemical-resistant boots.
Respiratory Appropriate respirator if dust or vapor is generated.

Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle this compound within a chemical fume hood.[1]

  • Ensure adequate ventilation to minimize exposure to dust or vapor.[1][3]

  • Avoid direct contact with eyes, skin, and clothing.[1][3]

  • Do not breathe dust or vapor.[1]

  • A safety shower and eyewash station must be readily available.[1]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Keep the container tightly closed.[1][3]

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Store away from incompatible materials.[3]

Emergency Procedures

Spill:

  • Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]

  • For solid spills, scoop up the material and place it into an appropriate container for disposal.[1]

  • Ventilate the area of the spill.[1]

  • Wash the spill area thoroughly after the material has been collected.[1]

First Aid:

  • Eyes: Immediately rinse with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]

  • Skin: Wash the affected area immediately with generous amounts of running water and non-abrasive soap.[1] Seek medical attention if irritation occurs.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical assistance.[6]

Disposal Plan

All waste materials should be handled as hazardous.

  • Dissolve or mix the material with a combustible solvent.

  • Dispose of the material by burning in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always observe all federal, state, and local environmental regulations.[1]

Workflow for Safe Handling

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe Ensure all safety gear is available handling Chemical Handling in Fume Hood ppe->handling Proceed to designated work area storage Secure Storage handling->storage After use, store appropriately cleanup Decontamination & Clean-up handling->cleanup Post-experiment end End of Process storage->end disposal Waste Disposal cleanup->disposal Segregate waste disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.